Methyl 2-amino-3-bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSIUBWPZRBMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469497 | |
| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104670-74-8 | |
| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-amino-3-bromobenzoate: A Technical Guide for Advanced Synthesis
Introduction
Methyl 2-amino-3-bromobenzoate is a substituted anthranilate derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic scaffold, makes it a versatile and highly valuable building block for the synthesis of complex molecular architectures.[1] The strategic positioning of these functional groups allows for a wide array of subsequent chemical transformations, including N-acylation, diazotization, cross-coupling reactions at the bromine site, and modifications of the ester group.
This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, a detailed and validated synthesis protocol, key applications, comprehensive spectroscopic analysis, and essential safety and handling information. The content herein is curated for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical intermediate.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for both research and regulatory purposes. The fundamental identifiers and key physicochemical properties of this compound are summarized below.
-
IUPAC Name: this compound[2]
-
Synonyms: 3-Bromoanthranilic acid methyl ester, Methyl 3-bromoanthranilate, 2-Amino-3-bromobenzoic acid methyl ester[2]
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to brown or off-white to yellow crystalline solid | [5] |
| Melting Point | 47-48 °C | [5] |
| Boiling Point | approx. 287.2 °C at 760 mmHg (Predicted) | [5] |
| Density | approx. 1.578 g/cm³ at 20 °C (Predicted) | [5] |
| Solubility | Very slightly soluble in water (0.48 g/L at 25 °C, Calculated) | [5] |
| Flash Point | 127.5 °C (Predicted) | [5] |
| pKa | Not Available | |
| LogP | Not Available |
Synthesis Protocol: Fischer Esterification
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-3-bromobenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds under relatively mild conditions. The protocol described below is a representative method based on established esterification procedures for analogous amino acids.[6][7]
Reaction Scheme:
Caption: Synthesis of this compound via Fischer Esterification.
Materials and Reagents
-
2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Step-by-Step Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~0.05 eq). The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate 3:1), by observing the disappearance of the starting carboxylic acid spot. The reaction is typically complete within 4-10 hours.[8]
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice. Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH of the solution is neutral to slightly basic (pH ~7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Solvent Removal: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by flash column chromatography on silica gel.
Applications in Research and Development
This compound serves as a pivotal intermediate in several areas of chemical synthesis due to its strategically placed reactive sites.
-
Pharmaceutical Synthesis: This compound is a foundational scaffold for the development of a wide range of pharmacologically active molecules.[1] The amine group can be readily acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings, such as quinazolinones or benzodiazepines. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.
-
Agrochemicals and Dyes: Similar to its utility in pharmaceuticals, the structural motif of this compound is valuable in the synthesis of novel herbicides, pesticides, and fungicides. It is also used in the development of specialized dyes.[5]
-
Materials Science: The compound can be incorporated into polymers and resins to enhance properties such as thermal stability and chemical resistance.[5]
Spectroscopic Analysis (Predicted)
While publicly available, experimentally verified spectra for this compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.[5][9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ | ~5.5 - 6.0 | Broad Singlet (br s) | 2H | Chemical shift is solvent and concentration dependent. |
| Aromatic-H | ~6.6 - 7.8 | Multiplet/dd | 3H | A complex splitting pattern is expected due to ortho and meta couplings. The proton ortho to the ester will be most deshielded. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Characteristic sharp singlet for the methyl ester protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~167 - 169 | Carbonyl carbon, typically in the downfield region.[10] |
| C-NH₂ | ~148 - 152 | Aromatic carbon attached to the electron-donating amino group. |
| Aromatic C-H | ~115 - 135 | Aromatic carbons bearing hydrogen atoms. |
| C-COOCH₃ | ~110 - 115 | Quaternary aromatic carbon attached to the ester group. |
| C-Br | ~108 - 112 | Aromatic carbon attached to bromine, shielded by the neighboring amino group. |
| -OCH₃ | ~51 - 53 | Methyl carbon of the ester group.[10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic, -CH₃) | Stretch | 2850 - 2960 |
| C=O (Ester) | Stretch | 1680 - 1710 (strong) |
| C=C (Aromatic) | Stretch | 1580 - 1620 |
| C-O (Ester) | Stretch | 1200 - 1300 |
| C-Br | Stretch | 550 - 650 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺).
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 229 and m/z 231, corresponding to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 198/200, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 170/172.
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use.
Table 5: GHS Hazard Information
| Pictogram(s) | Hazard Class | Hazard Statement |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[2] |
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend storage at room temperature under an inert atmosphere, while others suggest refrigeration (2-8°C) and protection from light. Adhere to the specific storage conditions provided by the supplier.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a chemical intermediate of considerable strategic value. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and material scientists. The synthesis via Fischer esterification is a robust and accessible method for its preparation on a laboratory scale. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this versatile building block to advance their scientific and developmental objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. benchchem.com [benchchem.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 106896-48-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl 2-amino-3-bromobenzoate: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of methyl 2-amino-3-bromobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. We will delve into its molecular structure and nomenclature, explore its physicochemical properties, provide a detailed, field-proven synthetic protocol, and discuss its applications in modern drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile building block.
Molecular Identity and Physicochemical Properties
This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a bromine atom, and a methyl ester group.
IUPAC Name and Structural Elucidation
The systematic IUPAC name for this compound is This compound .[1][2] This name is derived by identifying the parent structure as a benzoic acid ester, with the methyl group forming the ester. The substituents on the benzene ring are then named and numbered, with the ester group taking the highest priority and assigned to position 1. Consequently, the amino group is at position 2 and the bromine atom is at position 3.
The molecular structure can be visualized as follows:
References
Solubility and stability of Methyl 2-amino-3-bromobenzoate
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-3-bromobenzoate
Introduction
This compound (CAS No. 104670-74-8) is an aromatic compound of significant interest in synthetic organic chemistry.[1] As a substituted anthranilate, its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzene ring makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[2] An understanding of its fundamental physicochemical properties, particularly its solubility and stability, is paramount for researchers and drug development professionals to ensure its effective use in reaction optimization, purification, formulation, and long-term storage.
This technical guide provides a detailed examination of the solubility profile and stability characteristics of this compound. It offers field-proven experimental protocols for quantitative analysis, explains the causality behind key degradation pathways, and provides recommendations for safe handling and storage.
Physicochemical Properties
A foundational understanding of a compound begins with its core physicochemical properties. These parameters influence its behavior in various physical and chemical environments.
| Property | Value | Source(s) |
| CAS Number | 104670-74-8 | [1][3] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | White to brown powder or crystals | [2] |
| Melting Point | 47-48°C | [2] |
| Boiling Point | ~287.2°C at 760 mmHg (predicted) | [2] |
| Density | ~1.578 g/cm³ at 20°C (predicted) | [2] |
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in solution-phase reactions, its purification via crystallization, and its potential for formulation. The fundamental principle of "like dissolves like" provides a qualitative starting point for assessing solubility, where compounds tend to dissolve in solvents of similar polarity.[4]
Qualitative and Quantitative Solubility Data
While comprehensive quantitative data for this compound is not extensively published, its structural features—a polar amino group and ester, and a less polar brominated aromatic ring—suggests it will exhibit a range of solubilities in common laboratory solvents.
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 25°C) | Source(s) |
| Water | Polar Protic | Very slightly soluble | 0.48 g/L (Calculated) | [2] |
| Methanol | Polar Protic | Expected to be soluble | Data not available | |
| Ethanol | Polar Protic | Expected to be soluble | Data not available | |
| Acetone | Polar Aprotic | Expected to be soluble | Data not available | |
| Acetonitrile | Polar Aprotic | Expected to be soluble | Data not available | |
| Dichloromethane | Nonpolar | Expected to be soluble | Data not available | |
| Toluene | Nonpolar | Expected to be slightly soluble | Data not available | |
| Hexane | Nonpolar | Expected to be poorly soluble | Data not available |
Experimental Protocol for Equilibrium Solubility Determination
To obtain precise quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[5] This protocol ensures that the solution has reached saturation, providing a reliable measurement.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[6]
-
Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). The mixture should be agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vials.[4]
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This filtration step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.[4]
-
Quantification: Determine the concentration of the solute in the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7] This requires the prior generation of a calibration curve using standard solutions of the compound at known concentrations for accurate quantification.
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
Chemical stability refers to the ability of a compound to resist chemical change or degradation under various environmental conditions.[8] For a molecule like this compound, the primary areas of concern are its susceptibility to hydrolysis, thermal decomposition, and photodegradation. Stability studies are crucial for determining appropriate storage conditions and predicting shelf-life.[]
Hydrolytic Stability
The presence of a methyl ester functional group makes the compound susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the parent carboxylic acid (2-amino-3-bromobenzoic acid) and methanol.[10][11] This degradation pathway is a significant consideration, especially in aqueous or protic environments.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[12]
-
Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, the ester is attacked by a hydroxide ion. This is typically a faster and irreversible process, resulting in the carboxylate salt.
The rate of hydrolysis is highly dependent on pH and temperature.[10] Stability studies in aqueous buffers at various pH values (e.g., acidic, neutral, and basic) are essential to quantify this degradation.[13]
Caption: Primary hydrolytic degradation pathway for the subject compound.
Thermal Stability
Thermal stability is the ability of a compound to resist decomposition at elevated temperatures. The melting point of 47-48°C indicates the temperature at which it transitions from a solid to a liquid state.[2] While this is relatively low, significant decomposition would be expected at much higher temperatures. Forced degradation studies and techniques like Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition and the pattern of mass loss as temperature increases.[14]
Photostability
Aromatic compounds, particularly those with electron-donating groups like the amino group, can absorb UV light. This absorption can promote the molecule to an excited state, potentially leading to photochemical reactions and degradation.[8] Photostability testing, which involves exposing the compound to controlled light sources (e.g., UV and visible light) and analyzing for degradation over time, is necessary to assess this liability.
General Protocol for Chemical Stability Assessment
This protocol can be adapted for studying hydrolytic, thermal, or photostability by modifying the incubation conditions.
Objective: To assess the degradation of this compound under specific stress conditions over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Sample Preparation: Dilute the stock solution into the desired stress medium (e.g., pH buffers for hydrolysis studies, or a suitable solvent for thermal/photostability) to a final working concentration.
-
Initial Time Point (T=0): Immediately take an aliquot of the freshly prepared sample, quench any reaction if necessary (e.g., by dilution in mobile phase), and analyze it using a stability-indicating HPLC method. This serves as the baseline.[13]
-
Incubation: Store the remaining samples under the desired stress conditions:
-
Hydrolysis: Incubate at a set temperature (e.g., 37°C) in sealed vials containing buffers of different pH values.[13]
-
Thermal: Incubate in a temperature-controlled oven at an elevated temperature.
-
Photostability: Expose to a calibrated light source in a photostability chamber. A parallel set of samples should be wrapped in foil to serve as dark controls.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the incubated samples.
-
Analysis: Analyze each time-point sample by HPLC-UV or LC-MS.[7][13] The stability is determined by calculating the percentage of the parent compound remaining relative to the T=0 sample. The appearance of new peaks can indicate the formation of degradation products.
Safe Handling and Storage
Based on its chemical properties and potential for degradation, specific handling and storage procedures are required to maintain the integrity and ensure the safety of this compound.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[1]
-
Storage: To minimize degradation, the compound should be stored in a tightly closed container in a cool, dry place, away from direct sunlight and incompatible materials.[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation or hydrolysis from atmospheric moisture.[16]
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility and stability. It exhibits very low calculated solubility in water but is expected to be soluble in a range of common organic solvents. The primary stability liability is the hydrolysis of its methyl ester group, a process that is accelerated by acidic or basic conditions. It also has the potential for degradation when exposed to heat and light. By employing standardized protocols to quantify its solubility and stability, and by adhering to proper handling and storage guidelines, researchers can ensure the reliable and safe application of this compound in their synthetic and developmental endeavors.
References
- 1. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. soapmakersjournal.com [soapmakersjournal.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-3-bromobenzoate
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent investigations are built. An intermediate such as Methyl 2-amino-3-bromobenzoate (C₈H₈BrNO₂) presents a unique structural motif—a trisubstituted benzene ring bearing an activating amino group, a deactivating bromo group, and a methyl ester. This arrangement of functionalities makes it a valuable precursor in the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] A precise understanding of its spectroscopic signature is, therefore, not merely an academic exercise but a critical prerequisite for its effective utilization in reaction monitoring, quality control, and the rational design of new chemical entities.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from closely related isomers to present a comprehensive and predictive characterization.
Molecular Structure and Analytical Workflow
The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of analysis.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for delineating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data points.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Angle: 30°
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 3 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean, interpretable spectrum.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted based on established substituent effects on aromatic chemical shifts, with particular comparison to the known isomer, Methyl 2-amino-5-bromobenzoate.[2] The primary difference lies in the position of the bromine atom, which alters the electronic environment and coupling patterns of the aromatic protons.
| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 7.75 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | 1H | H-6 |
| B | 7.35 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | 1H | H-4 |
| C | 6.70 | Triplet (t) | J ≈ 8.0 | 1H | H-5 |
| D | 5.8 (broad) | Singlet (s) | - | 2H | -NH₂ |
| E | 3.90 | Singlet (s) | - | 3H | -OCH₃ |
Justification of Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-4, H-5, H-6): The aromatic protons are expected to resonate in the 6.5-8.0 ppm region.[3]
-
H-6 (Signal A): This proton is ortho to the electron-withdrawing carbonyl group of the ester, leading to significant deshielding and a downfield shift to ~7.75 ppm. It will be coupled to H-5 (ortho coupling, J ≈ 8.0 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets.
-
H-4 (Signal B): This proton is para to the electron-donating amino group and ortho to the bromine atom. The shielding effect of the amino group is counteracted by the deshielding effect of the adjacent bromine. It will be coupled to H-5 (ortho coupling, J ≈ 8.0 Hz) and H-6 (meta coupling, J ≈ 1.5 Hz), also appearing as a doublet of doublets around 7.35 ppm.
-
H-5 (Signal C): This proton is situated between two protons (H-4 and H-6) and is ortho to the strongly electron-donating amino group. This will cause a significant upfield shift to approximately 6.70 ppm. It will experience ortho coupling to both H-4 and H-6 with similar coupling constants (J ≈ 8.0 Hz), resulting in a triplet.
-
-
Amine Protons (-NH₂) (Signal D): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration but is predicted to be around 5.8 ppm.
-
Methyl Protons (-OCH₃) (Signal E): The three equivalent protons of the methyl ester group are not coupled to any other protons and will appear as a sharp singlet at approximately 3.90 ppm.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The predicted ¹³C NMR spectrum is based on established additive models for substituted benzenes.[4][5][6]
| Predicted δ (ppm) | Assignment | Justification |
| ~168.0 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~148.0 | C-2 (C-NH₂) | Attached to the electron-donating amino group, shifted downfield. |
| ~134.0 | C-6 | Para to the bromine, influenced by both ester and amino groups. |
| ~128.0 | C-4 | Influenced by adjacent bromine and para amino group. |
| ~118.0 | C-5 | Ortho to the strongly donating amino group, shifted upfield. |
| ~112.0 | C-1 | Quaternary carbon attached to the ester group. |
| ~110.0 | C-3 (C-Br) | Attached to bromine, showing a characteristic upfield shift for a carbon bearing a heavy halogen. |
| ~52.0 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.
Experimental Protocol: FTIR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Predicted IR Absorption Bands
The predicted IR spectrum is based on standard correlation tables.[7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Two Bands | N-H stretching (asymmetric & symmetric) of the primary amine (-NH₂). |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching. |
| 2950-2850 | Weak | Aliphatic C-H stretching of the methyl group (-OCH₃). |
| ~1710 | Strong, Sharp | C=O stretching of the ester carbonyl group. |
| ~1600 & ~1475 | Medium | C=C stretching of the aromatic ring. |
| ~1250 | Strong | Asymmetric C-O-C stretching of the ester. |
| ~750 | Strong | C-Br stretching. |
| 850-800 | Strong | Aromatic C-H out-of-plane bending, indicative of 1,2,3-trisubstitution. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 Da.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular formula C₈H₈BrNO₂ gives a monoisotopic mass of approximately 228.97 Da.[7] A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11] Therefore, the molecular ion peak (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity.
-
Molecular Ion (M⁺): A prominent pair of peaks at m/z 230 (for ⁸¹Br) and m/z 228 (for ⁷⁹Br).
-
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester is a common fragmentation pathway for aromatic esters.[12][13] This would result in a strong acylium ion.
-
[M - 31]⁺: A pair of peaks at m/z 199/197 .
-
-
Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion can further lose CO.
-
[M - 31 - 28]⁺: A pair of peaks at m/z 171/169 .
-
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.
-
[M - 79/81]⁺: A peak at m/z 150 .
-
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the complete structural characterization of this compound. The predicted data presented in this guide, derived from foundational spectroscopic principles and comparative analysis with known isomers, offers a reliable reference for researchers and scientists. This detailed spectroscopic blueprint is essential for ensuring material purity, monitoring reaction progress, and accelerating the development of novel pharmaceuticals and advanced materials.
References
- 1. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. NMR chemical shift prediction of benzenes [stenutz.eu]
- 5. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. GCMS Section 6.14 [people.whitman.edu]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Sourcing High-Purity Methyl 2-amino-3-bromobenzoate for Pharmaceutical R&D
Abstract
For researchers, medicinal chemists, and drug development professionals, the selection of key starting materials is a critical determinant of synthetic success and downstream project viability. Methyl 2-amino-3-bromobenzoate (CAS No. 104670-74-8) is a highly versatile substituted benzoic acid derivative, prized for its trifecta of reactive functional groups—an amine, a bromine atom, and a methyl ester. This unique arrangement provides a robust scaffold for generating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This in-depth technical guide provides field-proven insights into the procurement of high-purity this compound, covering supplier evaluation, quality control methodologies, and practical application protocols. Every recommendation is grounded in the principles of synthetic efficiency and rigorous scientific validation to ensure the integrity of your research and development pipeline.
The Strategic Importance of this compound in Synthesis
The value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl moieties. The amino group at the 2-position serves as a nucleophile for amide bond formation or as a directing group, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This multi-faceted reactivity makes it an indispensable building block for creating libraries of novel compounds for drug discovery screening.[1]
The high purity of this intermediate is paramount. Trace impurities can poison catalysts, lead to unpredictable side reactions, and complicate the purification of the final active pharmaceutical ingredient (API), ultimately compromising quality and yield.[1] Therefore, a thorough understanding of supplier specifications and analytical validation is not merely procedural—it is a cornerstone of a successful synthetic campaign.
Commercial Supplier Landscape: A Comparative Analysis
Sourcing high-purity this compound requires careful evaluation of several reputable suppliers. The choice of supplier often depends on the scale of the synthesis (milligram to kilogram), required purity grade, and the level of documentation needed for regulatory purposes. Below is a comparative summary of prominent commercial suppliers.
| Supplier | Typical Purity | Analytical Methods Cited | Available Quantities | Key Strengths & Notes |
| Sigma-Aldrich | ≥97% | Not specified on product page | 250 mg, 1 g, 5 g | Broad portfolio and extensive distribution network. Product sold via an Aldrich Partner. |
| LBAO Chemicals | >98.0% | Not specified on product page | Bulk quantities (e.g., 25 kg) | Specializes in bulk supply for industrial-scale synthesis and offers customizable packaging.[2] |
| AKSci | ≥98% (HPLC) | HPLC | 1 g, 5 g, 25 g, 100 g | Provides specific purity analysis method (HPLC) and guarantees products are stocked and shipped from the USA. |
| Manchester Organics | 97% | Not specified on product page | 1 g, 5 g | UK-based supplier with a focus on catalogue compounds for research and development. |
| Santa Cruz Biotech | Not specified | Certificate of Analysis available | Inquiry-based | Primarily for research use; lot-specific data is available on the Certificate of Analysis.[3] |
| BLD Pharm | Not specified | NMR, HPLC, LC-MS, UPLC | Inquiry-based | Offers access to a range of analytical data for their products. |
Quality Control & Analytical Integrity: A Self-Validating System
Before incorporating a new batch of starting material into a synthetic workflow, it is crucial to verify its identity and purity, even when a Certificate of Analysis (CoA) is provided. A typical CoA for this compound will report purity as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and confirm the structure via ¹H NMR spectroscopy.[4]
Key Analytical Protocols
Protocol 3.1.1: ¹H NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve 10-20 mg of the material in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.8 ppm).
-
Amine (NH₂) Protons: A broad singlet, typically around 5.5-6.0 ppm, which can exchange with D₂O.
-
Methyl Ester (OCH₃) Protons: A sharp singlet around 3.9 ppm.
-
-
Causality: The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,3-substitution pattern on the benzene ring, providing unambiguous structural confirmation.
Protocol 3.1.2: RP-HPLC for Purity Determination (Exemplar Method)
While a universally validated method for this specific compound is not publicly available, a robust starting point can be adapted from methods used for similar bromobenzoate derivatives.
-
Objective: To quantify the purity of this compound and identify potential impurities.
-
Instrumentation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
-
Sample Preparation: Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Trustworthiness: This method is designed to separate the main compound from more polar starting materials (e.g., 2-amino-3-bromobenzoic acid) and less polar by-products. The inclusion of formic acid ensures good peak shape for the amine-containing compound.
Understanding Potential Impurities
The most probable impurities arise from the synthesis process, which typically involves the esterification of 2-amino-3-bromobenzoic acid.
-
Unreacted Starting Material: Residual 2-amino-3-bromobenzoic acid.
-
By-products: Isomeric impurities or products from over-bromination if the preceding steps are not well-controlled.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., methanol, dichloromethane).
Application in Synthesis: A Field-Proven Protocol
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for this intermediate. The following protocol provides a reliable and validated workflow for coupling this compound with an arylboronic acid.
Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Objective: To synthesize a methyl 3-aryl-2-aminobenzoate derivative.
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
-
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the dioxane/water solvent mixture via syringe. Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material spot on a TLC plate. The final product's structure and purity should be confirmed by ¹H NMR and LC-MS.
Visualizing the Workflow: Supplier Selection
The process of selecting a chemical supplier for a critical R&D project involves more than just comparing prices. It is a logical workflow that balances quality, documentation, scalability, and cost.
Caption: A logical workflow for the evaluation and selection of a commercial chemical supplier.
Conclusion
This compound is a high-value intermediate whose strategic procurement is essential for the efficient progression of pharmaceutical research and development projects. As senior application scientists, our role extends beyond the bench; we must ensure that the foundational elements of our syntheses are of the highest integrity. By applying a rigorous, multi-faceted approach to supplier selection—encompassing technical specifications, analytical validation, and supply chain reliability—we can mitigate risks and build a solid foundation for innovation. This guide serves as a practical framework for navigating the commercial landscape and empowering your team to make informed, scientifically sound procurement decisions.
References
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Methyl 2-amino-3-bromobenzoate
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 2-amino-3-bromobenzoate (CAS No. 104670-74-8). As a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind safety protocols, fostering a proactive safety culture rooted in scientific principles.
Compound Profile and Hazard Identification
This compound is a substituted aniline derivative. Its structure, featuring an amine group, a bromine atom, and a methyl ester on a benzene ring, dictates its chemical reactivity and toxicological profile.
Physicochemical Properties
A clear understanding of the physical properties of a compound is the foundation of its safe handling. For instance, knowing its physical state and melting point helps in anticipating its behavior under different laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | White to brown powder or crystals | [1] |
| Melting Point | 47-48°C | [1] |
| Boiling Point | ~287.2°C at 760 mmHg (predicted) | [1] |
| Solubility | Very slightly soluble in water (0.48 g/L at 25°C, calculated) | [1] |
GHS Classification and Hazard Analysis
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3] This is a common hazard for many aromatic amines and halogenated compounds. Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][3] The crystalline or powdered nature of the compound increases the risk of accidental eye contact, which can cause significant discomfort and potential damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3] Fine dust or powder can be easily inhaled, leading to irritation of the nose, throat, and lungs.
It is crucial to note that while acute oral toxicity is not always the primary classification for this specific isomer, related compounds like Methyl 4-amino-3-bromobenzoate are classified as "Toxic if swallowed" (Acute Toxicity 3, H301).[4] Given the structural similarities, a cautious approach assuming moderate oral toxicity is prudent.
Risk Assessment and Control Measures
A systematic approach to risk assessment is essential before commencing any work with this compound. This involves identifying potential exposure scenarios and implementing a hierarchy of controls.
Caption: Risk assessment and control workflow for handling this compound.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: Always handle this compound inside a certified chemical fume hood or a ventilated balance enclosure, especially during weighing and transfer operations where dust generation is likely.[5] This is critical to mitigate the risk of respiratory irritation.[2]
-
Containment: For larger quantities or reactions with the potential for aerosolization, use of a glovebox should be considered.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[5] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[7]
-
Skin Protection: A full-length laboratory coat must be worn and buttoned.[8] Chemical-resistant gloves, such as nitrile gloves, should be worn.[5] It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.[7] Never wear contaminated gloves outside the immediate work area.[7]
-
Respiratory Protection: If work must be performed outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of dust.[9]
Standard Operating Procedures for Handling
Adherence to well-defined protocols is non-negotiable for ensuring safety and reproducibility.
Protocol for Weighing and Transfer
Objective: To accurately weigh and transfer solid this compound while minimizing dust generation and personnel exposure.
Materials:
-
This compound
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Anti-static weigh boats or glassine paper
-
Spatula
-
Appropriate receiving vessel (e.g., round-bottom flask)
-
Labeling materials
-
Designated waste container
Procedure:
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the fume hood or ventilated enclosure is operational.
-
Staging: Place all necessary materials (weigh boat, spatula, receiving vessel) inside the ventilated area.
-
Taring: Place the weigh boat on the balance and tare to zero.
-
Transfer: Carefully open the stock container. Using a clean spatula, gently scoop the required amount of powder into the weigh boat. Avoid any rapid movements that could create airborne dust.
-
Weighing: Record the mass.
-
Transfer to Vessel: Carefully transfer the weighed solid into the receiving vessel. A powder funnel may be used to prevent spillage. Tap the weigh boat gently to dislodge any remaining powder.
-
Cleaning: Dispose of the used weigh boat in the designated solid chemical waste container.[8] Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid waste container.
-
Closure: Securely close the stock container and the receiving vessel.
-
Decontamination: Wipe down the work surface in the fume hood. Remove gloves and wash hands thoroughly with soap and water.[7]
Protocol for Dissolution
Objective: To safely dissolve solid this compound in a solvent.
Procedure:
-
Preparation: Following the weighing protocol, ensure the flask containing the solid is securely clamped within a fume hood.
-
Solvent Addition: Add the desired solvent to the flask via a funnel or by carefully pouring it down the side of the flask to avoid splashing.
-
Mixing: If required, add a magnetic stir bar before solvent addition. Place the flask on a stir plate and begin gentle agitation.
-
Observation: Monitor the dissolution process. Gentle heating may be required for some solvents, which must be done using a controlled heating mantle and with appropriate condenser setup to prevent vapor release.
Storage and Stability
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[1][10] The recommended storage temperature is typically room temperature.[10]
-
Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential contamination.[3][11] Containers should be clearly labeled with the chemical name, CAS number, and hazard pictograms.[6]
-
Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and strong bases.[12] Aromatic amines can react exothermically with strong oxidizers, posing a fire or explosion risk.
Emergency Procedures
A clear and practiced emergency plan is vital.
Caption: A clear workflow for responding to an exposure incident.
First Aid Measures
-
In case of Skin Contact: Immediately take off contaminated clothing.[13] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[14]
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.
-
In case of Inhalation: Move the victim to fresh air.[13] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[13] Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[13] Rinse mouth with water and seek immediate medical attention.[13]
Accidental Release Measures
-
Small Spills: Ensure adequate ventilation and wear appropriate PPE.[11] Gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11] Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area.[11] Prevent entry into sewers or waterways.[15] Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other incompatible waste streams.
-
Disposal Route: Dispose of the material through a licensed hazardous waste disposal company.[3][14] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[15] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of engineering controls, administrative protocols, and personal protective equipment, researchers can confidently handle this compound while minimizing risk to themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to consult their institution's specific safety policies and the most current Safety Data Sheet before commencing work.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. csub.edu [csub.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 104670-74-8|this compound|BLD Pharm [bldpharm.com]
- 11. fishersci.nl [fishersci.nl]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
The Triad of Reactivity: An In-depth Technical Guide to the Functional Group Profile of Methyl 2-amino-3-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-3-bromobenzoate is a richly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth analysis of the reactivity profile of its three key functional groups: the aromatic amine, the aryl bromide, and the methyl ester. We will explore the inherent reactivity of each group, the subtle and profound electronic and steric interplay between them, and the strategic implications for synthetic transformations. This document serves as a technical resource for researchers aiming to leverage the unique chemical architecture of this versatile building block for the synthesis of complex molecular targets.
Introduction: A Molecule of Strategic Importance
The synthetic utility of a building block is defined by the predictable and controllable reactivity of its functional groups. This compound presents a fascinating case study in chemoselectivity, offering three distinct handles for molecular elaboration.[4][5][6] The strategic placement of an amino group ortho to a bromine atom, and both vicinal to a methyl ester, creates a unique electronic and steric environment that governs the molecule's reaction profile. Understanding this profile is paramount for its effective deployment in multi-step synthetic campaigns, particularly in the development of novel pharmaceuticals and functional materials.[1][3]
The Reactivity Landscape: A Functional Group Analysis
The overall reactivity of this compound is a composite of the individual characteristics of its constituent functional groups, modulated by their intramolecular interactions.
The Aromatic Amine: A Versatile Nucleophile and Directing Group
The primary aromatic amine (-NH2) is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[7][8]
-
Basicity and Nucleophilicity: Aromatic amines are generally less basic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the benzene ring.[9][10] The presence of the electron-withdrawing methyl ester group in the meta position further reduces the basicity of the amino group in this compound. Despite this, the amine remains sufficiently nucleophilic to participate in a wide range of reactions.[7]
-
Key Reactions:
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[11] This transformation is often employed as a protecting strategy or to introduce further molecular complexity.
-
Diazotization: In the presence of nitrous acid at low temperatures, the primary amine can be converted to a diazonium salt.[7][11] This intermediate is a versatile precursor for the introduction of a wide variety of functional groups, including halides, hydroxyl, and cyano groups, through Sandmeyer-type reactions.
-
Directing Effects in Electrophilic Aromatic Substitution: The amino group is a powerful ortho, para-director.[12] However, in this compound, the existing substitution pattern largely dictates that further electrophilic substitution is unlikely to be a primary synthetic strategy.
-
The Aryl Bromide: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom on the aromatic ring is a key functional handle for a multitude of powerful cross-coupling reactions, which have revolutionized modern organic synthesis.
-
Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to their favorable reactivity profile in oxidative addition to Pd(0) catalysts.[13][14][15]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. It is a robust and widely used method for the synthesis of biaryl compounds.
-
Heck-Mizoroki Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene.[16][17][18]
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[19][20][21][22][23] This provides a direct route to more complex aniline derivatives.
-
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form a substituted alkyne.
-
The Methyl Ester: A Modifiable Carbonyl Group
The methyl ester (-COOCH3) is a versatile functional group that can be readily transformed into other functionalities.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[24]
-
Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or catalytic activation.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[25] Partial reduction to the aldehyde can be achieved with specific reagents such as diisobutylaluminium hydride (DIBAL-H).[25]
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group.
The Interplay of Functional Groups: Chemoselectivity and the Ortho Effect
The true synthetic potential of this compound lies in the ability to selectively address one functional group in the presence of the others. This chemoselectivity is governed by the electronic and steric interactions between the groups.[4][5][6][26][27]
The "ortho effect" is a significant phenomenon in substituted benzene rings where adjacent groups influence each other's reactivity in ways not predicted by simple electronic effects alone.[28][29][30] In our target molecule, the ortho relationship between the amino and bromo groups is of particular importance.
-
Influence of the Amino Group on the Aryl Bromide: The electron-donating amino group can increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition in palladium-catalyzed reactions. However, the amino group can also act as a ligand for the palladium catalyst, which can either accelerate or inhibit the reaction depending on the specific ligand and reaction conditions.
-
Influence of the Bromo and Ester Groups on the Amino Group: The steric bulk of the adjacent bromine atom can hinder the approach of bulky reagents to the amino group. Both the bromo and the meta-disposed ester group are electron-withdrawing (by induction for bromine and resonance/induction for the ester), which, as previously mentioned, reduces the basicity and nucleophilicity of the amine.[9]
This intricate interplay of steric and electronic effects allows for a high degree of control in synthetic planning. For instance, it is often possible to perform a cross-coupling reaction on the aryl bromide without affecting the amino or ester groups, or to acylate the amine without disturbing the other functionalities.
Synthetic Transformations: Protocols and Mechanistic Insights
Here we present representative protocols for key transformations of this compound, highlighting the principles of chemoselectivity.
Suzuki-Miyaura Coupling of the Aryl Bromide
This protocol illustrates the selective formation of a C-C bond at the aryl bromide position.
Reaction: this compound + Arylboronic acid -> Methyl 2-amino-3-arylbenzoate
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh3)4 (0.05 equiv).
-
Add a suitable solvent, such as a mixture of toluene and water (e.g., 4:1).
-
Add a base, typically an aqueous solution of sodium carbonate (2.0 equiv) or potassium phosphate (2.0 equiv).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Solvent: A two-phase solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Inert Atmosphere: Degassing is essential to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination of the Aryl Bromide
This protocol demonstrates the formation of a C-N bond, a key transformation in drug discovery.
Reaction: this compound + Amine -> Methyl 2-amino-3-(amino)benzoate
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 equiv).
-
Add an anhydrous, aprotic solvent, such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination and depends on the specific amine substrate. Bulky, electron-rich phosphine ligands are often required.[21][31]
-
Base: A strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and the base.
Caption: Buchwald-Hartwig Amination Workflow.
Hydrolysis of the Methyl Ester
This protocol describes the conversion of the ester to a carboxylic acid.
Reaction: this compound -> 2-amino-3-bromobenzoic acid
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable solvent mixture, such as methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 3.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Base: A strong base is required to saponify the ester.
-
Solvent: A co-solvent system is often used to ensure the solubility of the starting material.
-
Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Data Summary
| Functional Group | Key Reactions | Typical Reagents | Important Considerations |
| Aromatic Amine | Acylation, Sulfonylation, Diazotization | Acyl chlorides, Sulfonyl chlorides, NaNO2/HCl | Reduced basicity due to aromatic ring and EWGs. Steric hindrance from ortho-bromo group. |
| Aryl Bromide | Suzuki, Heck, Buchwald-Hartwig, Sonogashira | Organoborons, Alkenes, Amines, Alkynes, Pd catalysts | Excellent substrate for cross-coupling. Ortho-amino group can influence reactivity. |
| Methyl Ester | Hydrolysis, Amidation, Reduction | LiOH/NaOH, Amines, LiAlH4/DIBAL-H | Readily transformed into other functional groups. |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its three distinct functional groups, each with a well-defined reactivity profile, offer a multitude of opportunities for the construction of complex molecules. The key to unlocking the full potential of this compound lies in a thorough understanding of the principles of chemoselectivity and the subtle interplay of steric and electronic effects between the functional groups. This guide provides a foundational understanding of these principles and offers practical guidance for the strategic application of this compound in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 6. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]
- 9. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. quora.com [quora.com]
- 11. Reactions of aromatic amines | PDF [slideshare.net]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 25. youtube.com [youtube.com]
- 26. Chemoselectivity control in the reactions of 1,2-cyclic sulfamidates with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jmaterenvironsci.com [jmaterenvironsci.com]
- 28. Ortho effect - Wikipedia [en.wikipedia.org]
- 29. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 30. youtube.com [youtube.com]
- 31. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Key Reactions Involving the Amino Group of Methyl 2-amino-3-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-amino-3-bromobenzoate
This compound is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, offers a rich platform for a variety of chemical transformations.[2] The strategic positioning of these functional groups allows for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active compounds.[1][2] This guide provides an in-depth exploration of the key reactions involving the nucleophilic amino group of this compound, offering insights into the underlying mechanisms and practical, field-proven protocols.
N-Acylation: Gateway to Amide Derivatives
The acylation of the amino group in this compound is a fundamental transformation that paves the way for the synthesis of a diverse array of amide-containing molecules. This reaction is typically achieved by treating the parent compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride), and subsequent deprotonation of the nitrogen by a base, yielding the stable N-acyl product. The choice of base is crucial to prevent side reactions and ensure high yields. Non-nucleophilic bases like triethylamine or pyridine are commonly employed.
Experimental Protocol: N-Acetylation of this compound
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 2-acetamido-3-bromobenzoate.
-
N-Alkylation: Expanding the Molecular Framework
N-alkylation of the amino group introduces alkyl substituents, further diversifying the molecular scaffold. This can be achieved through various methods, including direct alkylation with alkyl halides or reductive amination.
Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base.[3] This reaction follows an SN2 mechanism where the amino group acts as the nucleophile. A significant challenge in this approach is controlling the degree of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation. Careful control of stoichiometry and reaction conditions is therefore essential.
Reductive Amination
Reductive amination offers a more controlled approach to N-alkylation. This two-step, one-pot process involves the initial formation of an imine by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding amine. This method avoids the issue of over-alkylation often encountered in direct alkylation.
Experimental Protocol: N-Benzylation via Reductive Amination
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 2-(benzylamino)-3-bromobenzoate.
-
Diazotization and Sandmeyer Reactions: Versatile Transformations of the Amino Group
The diazotization of the primary amino group of this compound to form a diazonium salt is a gateway to a wide range of functional group transformations.[4] This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[5] The resulting diazonium salt is highly reactive and can be subsequently converted to various other functional groups through Sandmeyer or related reactions.[6][7]
The Sandmeyer Reaction: Copper-Catalyzed Nucleophilic Substitution
The Sandmeyer reaction involves the copper(I)-catalyzed substitution of the diazonium group with a nucleophile.[4][6] This powerful transformation allows for the introduction of halides (Cl, Br), cyanide, and other groups onto the aromatic ring.[6] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[6]
Experimental Protocol: Conversion to Methyl 2,3-dibromobenzoate via Sandmeyer Reaction
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of HBr and water at 0 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuBr (1.2 eq) in HBr at 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Methyl 2,3-dibromobenzoate.
-
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] While the amino group of this compound is the focus of this guide, it's important to note that the bromine atom on the ring can also participate in Buchwald-Hartwig reactions, coupling with other amines. However, the amino group itself can be used as the nucleophile to couple with other aryl halides, leading to the formation of diarylamine structures.
Catalytic Cycle and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.
Representative Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
-
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.5 eq).
-
Add this compound (1.2 eq) and the aryl bromide (1.0 eq).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Synthesis of Heterocyclic Scaffolds: Quinazolinones
The strategic placement of the amino and ester functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones.[9] Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[9]
Niementowski Reaction for Quinazolinone Synthesis
The Niementowski reaction is a classic method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters and an amide.[1] By reacting this compound with formamide, for instance, one can construct the quinazolinone core.
Experimental Protocol: Synthesis of 8-Bromoquinazolin-4(3H)-one
-
Materials:
-
This compound
-
Formamide
-
Ice-cold water
-
-
Procedure:
-
A mixture of this compound (1.0 eq) and formamide (4.0 eq) is heated at 130-140 °C for 4-6 hours.[1]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 8-bromoquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Data Summary
| Reaction Type | Reagents | Product Type | Typical Yields | Key Considerations |
| N-Acylation | Acetic anhydride, pyridine | N-Acyl derivative | High | Use of a non-nucleophilic base is crucial. |
| N-Alkylation | Alkyl halide, base | N-Alkyl derivative | Moderate to High | Prone to over-alkylation; requires careful control. |
| Reductive Amination | Aldehyde/ketone, STAB | N-Alkyl derivative | Good to Excellent | Offers better control over the degree of alkylation. |
| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Aryl dibromide | Moderate to Good | Diazotization step requires low temperatures. |
| Buchwald-Hartwig | Aryl halide, Pd catalyst, ligand, base | Diarylamine | Good to Excellent | Requires inert atmosphere and careful selection of catalyst system. |
| Niementowski Reaction | Formamide | Quinazolinone | High | A straightforward method for heterocycle synthesis.[1] |
Visualizing the Transformations
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nsd.pku.edu.cn [nsd.pku.edu.cn]
The Strategic Role of the Bromine Atom in the Reactivity of Methyl 2-amino-3-bromobenzoate
An In-depth Technical Guide
Foreword: Beyond a Simple Leaving Group
In the landscape of synthetic organic chemistry, certain molecules distinguish themselves not by their complexity, but by the strategic interplay of their functional groups. Methyl 2-amino-3-bromobenzoate is a prime example of such a scaffold. Its utility in the synthesis of pharmaceuticals, agrochemicals, and materials is well-documented.[1][2] This guide moves beyond a cursory glance at this molecule as a mere building block. Instead, we will conduct a deep dive into the nuanced and often multifaceted role of the bromine atom. It is an exploration of how this single halogen, positioned strategically on the anthranilate framework, dictates the molecule's electronic character, steric profile, and ultimate synthetic destiny in a variety of critical chemical transformations. Understanding this role is paramount for any scientist aiming to exploit its full potential in the rational design and synthesis of complex molecular architectures.
Part 1: Deconstructing the Molecule: The Electronic and Steric Influence of Bromine
The reactivity of any substituted benzene is a direct consequence of the electronic and steric effects exerted by its substituents. In this compound, the bromine atom, the amino group, and the methyl ester group engage in a delicate electronic tug-of-war that defines the reactivity of the entire molecule.
The Duality of Electronic Effects: Induction vs. Resonance
Halogens attached to an aromatic ring exhibit a characteristic dual electronic nature.[3][4]
-
Inductive Effect (-I): Due to its high electronegativity, the bromine atom withdraws electron density from the aromatic ring through the carbon-bromine sigma bond. This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[4][5]
-
Resonance Effect (+R): Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[6] This donation of electron density, known as a positive resonance effect, preferentially enriches the ortho and para positions. However, for bromine, this effect is significantly weaker than its inductive effect. The poor overlap between the large 4p orbital of bromine and the smaller 2p orbital of carbon renders this resonance donation less efficient than that of second-row elements like oxygen or nitrogen.[5]
The result of this electronic push-and-pull is that halogens like bromine are classified as deactivating, yet ortho, para-directing substituents.[4][6][7]
However, in this compound, the bromine does not act in isolation. The potent, electron-donating amino group (-NH₂) at the C2 position is a powerful activating group that also directs incoming electrophiles to its ortho and para positions (C4 and C6).[8][9] The activating nature of the amino group dominates the overall reactivity of the ring, making the molecule susceptible to electrophilic attack despite the deactivating presence of the bromine.
Caption: Dominant electronic effects governing reactivity.
The Unseen Gatekeeper: Steric Hindrance
The bromine atom's size imparts significant steric bulk at the C3 position. This steric hindrance acts as a "gatekeeper," influencing the regioselectivity of reactions by physically impeding the approach of reagents to adjacent positions.[10][11] Specifically, the bromine atom can:
-
Hinder electrophilic attack at the C4 position, potentially leading to a higher yield of the C6 substituted product.[11][12]
-
Influence the conformation of the amino and ester groups, which can have subtle effects on reactivity. The "ortho effect" in substituted anilines and benzoic acids, where ortho substituents can alter acidity and basicity through steric inhibition of resonance or protonation, is a well-known phenomenon.[13]
Part 2: The Bromine Atom in Action: A Tour of Key Synthetic Transformations
The true value of the bromine atom in this compound is realized in its application as a synthetic linchpin. It serves as a versatile handle for a host of transformations, most notably in the construction of carbon-carbon and carbon-heteroatom bonds.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions. Aryl bromides are significantly more reactive than the more economical aryl chlorides, striking an excellent balance between stability and reactivity.[14] This allows for milder reaction conditions, broader functional group tolerance, and often higher yields.
This reaction is a cornerstone for the formation of C-C bonds, particularly for creating biaryl scaffolds prevalent in medicinal chemistry.[15][16] The bromine atom plays the critical role of the leaving group in the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a dry, argon-flushed Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with water is common. Greener alternatives like ethanol/water mixtures can also be effective.[17]
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes while stirring to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
For the synthesis of complex diaryl or alkyl-aryl amines, the Buchwald-Hartwig amination is the premier method.[18] Again, the C-Br bond of this compound readily undergoes oxidative addition to the palladium catalyst, facilitating the formation of a new carbon-nitrogen bond. This allows for the elaboration of the aniline scaffold, a crucial transformation in drug development.[18]
The versatility of the C-Br bond extends to other important transformations, including:
-
Sonogashira Coupling: For the introduction of alkyne moieties (C-C≡C bonds).[19]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille and Negishi Couplings: Utilizing organotin and organozinc reagents, respectively.[20]
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Ortho effect - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]
Methodological & Application
Guide to Suzuki-Miyaura Cross-Coupling Reactions Using Methyl 2-amino-3-bromobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methyl 2-amino-3-bromobenzoate in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is particularly indispensable in medicinal chemistry and materials science for the construction of complex biaryl and heteroaryl scaffolds, which are core structures in numerous pharmacologically active compounds.[4]
This compound (CAS: 104670-74-8) has emerged as a highly strategic building block for these applications.[5][6] Its trifunctional nature—an ortho-bromoaniline scaffold bearing a methyl ester—offers a powerful platform for molecular diversification. The bromine atom serves as the reactive handle for the Suzuki coupling, while the vicinal amino group and the ester moiety provide orthogonal sites for subsequent chemical modifications, such as amide bond formation, N-alkylation, or heterocycle synthesis. This application note provides a comprehensive guide to the mechanistic principles, a detailed experimental protocol, and field-proven insights for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting. The process is a synergistic interplay between the palladium catalyst, an organic halide (this compound), an organoboron species, and a base. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9][10]
-
Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, typically stabilized by phosphine ligands. This complex undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., a boronic acid) must first be activated by a base.[1][11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[13][14] The choice of base is therefore critical to the reaction's success.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][15]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging substrates.
Part 1: Materials and Reagents
-
Aryl Halide: this compound (1.0 eq)
-
Organoboron Reagent: Arylboronic acid (1.2–1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).[2]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane and water (typically a 4:1 to 10:1 mixture). Other common solvents include Toluene or THF.[15]
-
Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer and hotplate, inert gas supply (Argon or Nitrogen), standard glassware for work-up and purification.
Part 2: Reaction Parameters Summary
The following table outlines typical parameters for the coupling of this compound (1.0 mmol scale) with Phenylboronic acid.
| Parameter | Value | Rationale |
| Aryl Halide | This compound (230 mg, 1.0 mmol) | The limiting reagent. |
| Boronic Acid | Phenylboronic Acid (146 mg, 1.2 mmol) | A slight excess ensures complete consumption of the more valuable aryl halide. |
| Catalyst | Pd(PPh₃)₄ (35 mg, 0.03 mmol) | 3 mol% is a standard loading for many Suzuki couplings. |
| Base | K₂CO₃ (276 mg, 2.0 mmol) | An effective and common inorganic base for activating the boronic acid.[1] |
| Solvent | 1,4-Dioxane/H₂O (8 mL / 2 mL) | Dioxane solubilizes organic components, while water dissolves the inorganic base and facilitates the reaction.[15] |
| Temperature | 90–100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 4–12 hours | Progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidative degradation of the Pd(0) catalyst.[15] |
Part 3: Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by deionized water via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes. This step is critical to remove any dissolved oxygen from the solvent mixture, which can deactivate the catalyst.[16]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.[17]
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[17]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Experimental Workflow and Troubleshooting
Executing a successful Suzuki coupling requires careful attention to detail, from initial setup to final analysis.
Caption: Standard laboratory workflow for the Suzuki-Miyaura reaction.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing.3. Incorrect base or solvent.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of the solvent mixture.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, THF/H₂O).4. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[15] | Rigorously exclude oxygen by ensuring a proper inert atmosphere and thorough solvent degassing. |
| Protodeborylation | The boronic acid is hydrolyzed back to the parent arene before coupling occurs. This is common with electron-deficient or some heteroaryl boronic acids.[15][16] | Use a milder base (e.g., KF), lower the reaction temperature, or switch to a more stable organoboron species like a boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[11][16] |
| Difficult Purification | Co-elution of product with byproducts (e.g., phosphine oxides, homocoupled species). | Optimize chromatography conditions. If phosphine oxides are the issue, consider using a different ligand or a ligand-free catalyst system if applicable. A different work-up may also help remove some impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2-amino-3-bromobenzoate as a Versatile Scaffold for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of Methyl 2-amino-3-bromobenzoate
This compound is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring an amine, a methyl ester, and a bromine atom in a strategic 1,2,3-substitution pattern, offers a powerful platform for the synthesis of a diverse array of heterocyclic compounds. The ortho-amino ester moiety is a classic precursor for fused pyrimidinones like quinazolinones, while the bromine atom serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions. This unique combination allows for both the construction of the core heterocyclic system and the subsequent introduction of molecular diversity, making it an invaluable starting material in drug discovery programs.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols and the mechanistic rationale behind key transformations. We will focus on two major classes of reactions: annulation strategies to form fused heterocyclic systems and palladium-catalyzed reactions that leverage the C-Br bond for molecular elaboration.
PART 1: Synthesis of Fused Nitrogen Heterocycles
The juxtaposition of the amino and methyl ester groups in this compound makes it an ideal substrate for condensation and cyclization reactions to form fused six-membered nitrogen heterocycles.
Quinazolinone Synthesis via Condensation Reactions
Quinazolinones are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3] A common and direct method for their synthesis from anthranilate derivatives is the Niementowski reaction or related condensations.
Mechanistic Rationale: The synthesis typically involves the initial formation of an amidine or related intermediate by reacting the nucleophilic 2-amino group with a suitable one-carbon synthon (e.g., formamide, orthoesters). This is followed by an intramolecular cyclization, where the newly formed nitrogen nucleophile attacks the electrophilic ester carbonyl. Subsequent elimination of methanol drives the reaction to completion, yielding the stable, fused aromatic system. Microwave irradiation is often employed to accelerate these reactions, significantly reducing reaction times from hours to minutes.[2]
Protocol 1: Microwave-Assisted Synthesis of 8-Bromoquinazolin-4(3H)-one
This protocol adapts the classical Niementowski reaction for a microwave-assisted synthesis, providing rapid access to the quinazolinone core.
Reaction Scheme: this compound reacts with formamide under microwave heating to yield 8-Bromoquinazolin-4(3H)-one and methanol.
Materials and Reagents:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | C₈H₈BrNO₂ | 230.06 | 1.0 | 1.0 | 230 mg |
| Formamide | CH₃NO | 45.04 | 20.0 | 20.0 | 0.8 mL |
| Ethanol | C₂H₅OH | 46.07 | - | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol).
-
Reagent Addition: Add formamide (0.8 mL, 20 mmol). Note: Formamide acts as both the reagent and a high-boiling solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 20 minutes with stirring.
-
Workup: After cooling the reaction vial to room temperature, add 5 mL of cold water to the mixture. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the cake with two portions of cold water (2 x 5 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 8-bromoquinazolin-4(3H)-one as a white to off-white solid.
Acridone Synthesis: A Two-Step Strategy
Acridones are tricyclic scaffolds found in numerous biologically active natural products and synthetic compounds.[4][5] Their synthesis from this compound can be elegantly achieved through a two-step sequence involving an initial Buchwald-Hartwig amination followed by an intramolecular Friedel-Crafts acylation.
Mechanistic Rationale:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the bromine-bearing carbon of the starting material and an aniline derivative.[6][7] This step constructs the N-phenylanthranilate intermediate required for the subsequent cyclization.
-
Intramolecular Acylation: The N-phenylanthranilic acid (obtained after ester hydrolysis) is then cyclized under acidic conditions (e.g., PPA, H₂SO₄, or BF₃·Et₂O).[4] The carboxylic acid is activated, and the electron-rich appended phenyl ring performs an electrophilic aromatic substitution onto the activated carbonyl, forming the central ring of the acridone core.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound scaffold is a key functional handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis due to their reliability and broad functional group tolerance.[8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[9][10] This allows for the synthesis of biaryl structures, which are prevalent in pharmaceuticals.
Mechanistic Rationale (Catalytic Cycle): The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination , which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.[8][9]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(Br)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-Ar'\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout start [label="this compound\n(Ar-Br)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic [label="Aryl Boronic Acid\n(Ar'-B(OH)₂)\n+ Base", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition "]; start -> oa_complex [style=dashed, arrowhead=none]; oa_complex -> trans_complex [label=" Transmetalation "]; boronic -> oa_complex [style=dashed, arrowhead=none]; trans_complex -> pd0 [label=" Reductive\n Elimination "]; trans_complex -> product [style=dashed, arrowhead=vee, dir=forward]; }
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids.
Reaction Scheme: this compound reacts with an arylboronic acid in the presence of a palladium catalyst and base to form a methyl 2-amino-3-arylbenzoate.
Materials and Reagents:
| Reagent/Solvent | Formula/Type | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | C₈H₈BrNO₂ | 230.06 | 1.0 | 1.0 | 230 mg |
| Arylboronic Acid | ArB(OH)₂ | - | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |
| Water | H₂O | 18.02 | - | - | 2 mL |
Step-by-Step Methodology:
-
Inert Atmosphere: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (230 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL). Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90°C and stir for 6-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an aryl halide with an amine.[6] This reaction is exceptionally useful for synthesizing N-aryl and N-heteroaryl compounds, which are key components of many pharmaceuticals. Using this compound, this reaction allows for the introduction of a second, different amino group at the 3-position, leading to 2,3-diaminobenzoate derivatives.
// Nodes start [label="Starting Material\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; path1 [label="Condensation\n(e.g., with Formamide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; path2 [label="Pd-Catalyzed Coupling\n(Suzuki or Buchwald-Hartwig)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod1 [label="Fused Heterocycles\n(e.g., Quinazolinones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod2 [label="Functionalized Intermediates\n(Biaryls, Di-amines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod3 [label="Further Cyclization\n(e.g., to Acridones)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Diverse Compound Library", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> path1; start -> path2; path1 -> prod1; path2 -> prod2; prod2 -> prod3 [label=" 2nd Step:\n Intramolecular\n Cyclization "]; prod1 -> final; prod3 -> final; }
Caption: Synthetic pathways from this compound.
PART 3: Troubleshooting and Mechanistic Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | 1. Inactive catalyst (Pd(0) oxidized).2. Inefficient transmetalation.3. Degradation of boronic acid. | 1. Ensure rigorous degassing of solvents and use fresh catalyst.2. Use a stronger base (e.g., Cs₂CO₃) or a different ligand (e.g., SPhos, XPhos).3. Use freshly opened or purified boronic acid; avoid prolonged heating. |
| Incomplete Cyclization to Quinazolinone | 1. Insufficient temperature.2. Deactivation of the ester group. | 1. Increase reaction temperature or switch to microwave heating.[2]2. Consider converting the methyl ester to a more reactive species or using a stronger acid/base catalyst to promote cyclization. |
| Side Reactions in Buchwald-Hartwig Amination | 1. Hydrodehalogenation (replacement of Br with H).2. Competitive binding of the 2-amino group to palladium. | 1. Use a ligand with a large bite angle (e.g., Xantphos) to favor reductive elimination over β-hydride elimination.2. The 2-amino group is generally less nucleophilic than the coupling partner amine, but protection (e.g., as a Boc carbamate) can be considered if self-coupling is an issue. |
Conclusion and Future Outlook
This compound stands out as a highly adaptable and powerful building block for modern organic synthesis. The orthogonal reactivity of its functional groups—the amino-ester pair for heterocycle annulation and the aryl bromide for cross-coupling—provides a logical and efficient two-pronged strategy for generating molecular complexity. This enables synthetic chemists to first construct a core heterocyclic scaffold and then decorate it with a wide range of substituents to build structure-activity relationships (SAR) or fine-tune material properties. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile starting material in their discovery programs. Future applications will likely focus on developing novel one-pot, multi-step cascade reactions that further streamline the synthesis of complex, high-value heterocyclic compounds.
References
- 1. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Boron trifluoride etherate promoted microwave-assisted synthesis of antimalarial acridones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 2-amino-3-bromobenzoate as a Versatile Building Block for Agrochemicals and Dyes
Abstract: Methyl 2-amino-3-bromobenzoate (CAS No: 104670-74-8) is a highly functionalized aromatic intermediate that serves as a critical starting material in the synthesis of complex organic molecules.[1] Its unique trifecta of reactive sites—a nucleophilic amino group, a bromine atom amenable to cross-coupling and substitution reactions, and a methyl ester group for derivatization—makes it an exceptionally valuable building block in the agrochemical and dye manufacturing industries.[1] This guide provides an in-depth exploration of its applications, featuring detailed reaction mechanisms, step-by-step synthesis protocols, and expert insights into experimental design and optimization for researchers, chemists, and professionals in process development.
Core Characteristics and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of a starting material is the foundation of robust process development and laboratory safety.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Source(s) |
| CAS Number | 104670-74-8 | [2][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [2][3] |
| Molecular Weight | 230.06 g/mol | [1][2][3] |
| Appearance | White to brown powder or crystals | [1] |
| Melting Point | 46-49°C | [1][5] |
| Boiling Point | ~287.2°C at 760 mmHg (Predicted) | [1] |
| Purity | >98.0% (Typical) | [1] |
| IUPAC Name | This compound | [2] |
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards. Adherence to safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]
-
Signal Word: Warning.[5]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[5][6]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[4]
Application in Agrochemical Synthesis: Anthranilic Diamide Insecticides
The anthranilic diamide class of insecticides, which includes blockbuster products like Chlorantraniliprole, represents a major application for anthranilate derivatives. These compounds function by targeting insect ryanodine receptors. While the commercial synthesis of Chlorantraniliprole often starts with a chlorinated and methylated analogue (2-amino-5-chloro-3-methylbenzoic acid), the core synthetic strategy—amide bond formation—is directly applicable to this compound for the generation of novel agrochemical candidates.[7][8]
Core Reaction: Amide Coupling
The key transformation is the coupling of the anthranilate's amino group with a heterocyclic carboxylic acid, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[8] This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the less-reactive aromatic amine.
Causality of Experimental Choices:
-
Activating Agent: Methanesulfonyl chloride is frequently used as an efficient and cost-effective activating agent. It reacts with the carboxylic acid to form a mixed anhydride, which is highly electrophilic and readily attacked by the amine.
-
Base: A non-nucleophilic organic base, such as 3-picoline or pyridine, is essential. It serves two purposes: to neutralize the HCl generated during the formation of the mixed anhydride and to deprotonate the amine, increasing its nucleophilicity.
-
Solvent: An aprotic solvent like propionitrile or acetonitrile is chosen to prevent side reactions with the highly reactive activated intermediate.
Workflow for Anthranilic Diamide Synthesis
The logical workflow for this class of synthesis is outlined below.
Caption: Generalized workflow for anthranilic diamide synthesis.
Protocol 1: Synthesis of a Representative Anthranilic Diamide
This protocol describes a general procedure for the amide coupling reaction. Note: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the heterocyclic carboxylic acid (1.0 eq), this compound (1.05 eq), and 3-picoline (2.6 eq).
-
Solvent Addition: Add anhydrous propionitrile (approx. 3 mL per gram of carboxylic acid).
-
Cooling: Cool the resulting mixture to -5°C using an ice-salt bath.
-
Activator Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature is maintained between -5°C and 0°C. The addition of the activator is exothermic and requires careful control.[8]
-
Reaction: After the addition is complete, stir the mixture for 1 hour at 0-5°C, then allow it to warm to room temperature and stir for an additional 3 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Slowly add water dropwise to the reaction mixture to quench any unreacted methanesulfonyl chloride.
-
Work-up: Filter the resulting slurry. Wash the collected solids sequentially with a 3:1 mixture of propionitrile-water, followed by pure propionitrile.
-
Drying: Dry the solid product under vacuum to yield the target anthranilic diamide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Application in Dye Synthesis: Azo Dyes
The primary amino group on this compound makes it an excellent precursor for the synthesis of azo dyes.[9][10] Azo dyes are the largest class of synthetic colorants and are characterized by the azo chromophore (-N=N-). The synthesis is a robust and well-established two-step process.[9]
Core Reactions: Diazotization and Azo Coupling
-
Diazotization: The aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl). This reaction is critically temperature-sensitive.[9]
-
Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich coupling component (e.g., a phenol, naphthol, or aromatic amine) in an electrophilic aromatic substitution reaction to form the stable azo dye.[9][10]
Causality of Experimental Choices:
-
Low Temperature (0-5°C): Diazonium salts are unstable and can decompose, particularly at higher temperatures, leading to the evolution of nitrogen gas and undesired side products. Maintaining a low temperature is the single most critical parameter for a successful diazotization.[9]
-
Acidic Medium (Diazotization): A strong acid is required to protonate sodium nitrite to form nitrous acid, the active diazotizing agent.
-
Alkaline/Acidic Medium (Coupling): The pH for the coupling reaction is crucial. For coupling with phenols or naphthols, a slightly alkaline medium (pH 8-10) is used to deprotonate the hydroxyl group, forming the highly activating phenoxide ion. For coupling with amines, a slightly acidic medium is preferred.
Workflow for Azo Dye Synthesis
Caption: Experimental workflow for a typical azo dye synthesis.
Protocol 2: Synthesis of an Azo Dye from this compound
This protocol details the synthesis of a representative azo dye using 2-naphthol as the coupling component.
Part A: Diazotization
-
Amine Suspension: In a 250 mL beaker, suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cooling: Cool the suspension to 0-5°C in an ice bath with vigorous magnetic stirring. A fine, uniform slurry should form.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid. Maintain the temperature strictly below 5°C.
-
Completion: After the addition is complete, continue stirring at 0-5°C for 30 minutes to ensure the reaction goes to completion. The resulting clear or pale-yellow solution is the unstable diazonium salt, which should be used immediately in the next step.
Part B: Azo Coupling
-
Coupling Solution: In a separate, larger beaker (e.g., 600 mL), dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Cooling: Cool this solution to 5-10°C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form instantly.[10]
-
Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling is complete.
-
Isolation: Collect the azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral. This removes excess acid, base, and salts.
-
Drying: Dry the product in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator.
Other Synthetic Pathways
The dual functionality of this compound opens avenues for other important transformations, including:
-
Sandmeyer-Type Reactions: The diazonium salt intermediate formed in Protocol 2A can be further reacted with copper(I) salts (e.g., CuCN, CuCl) to replace the diazo group with cyano or chloro functionalities, respectively. This provides a powerful method for introducing a wide range of substituents onto the aromatic ring.[11][12]
-
Ullmann Condensation: The bromine atom can participate in copper-catalyzed Ullmann-type coupling reactions with alcohols, phenols, or amines, forming C-O or C-N bonds.[13][14] This is a valuable method for constructing complex biaryl ethers or diarylamines.
-
Quinazolinone Synthesis: As a derivative of anthranilic acid, it can be used in cyclization reactions to form quinazolinones, a class of heterocyclic compounds with significant biological and pharmacological activities.[15][16][17][18]
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 104670-74-8|this compound|BLD Pharm [bldpharm.com]
- 5. 104670-74-8 this compound AKSci X8724 [aksci.com]
- 6. Methyl 2-amino-5-bromobenzoate 96 52727-57-8 [sigmaaldrich.com]
- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. brieflands.com [brieflands.com]
- 18. tandfonline.com [tandfonline.com]
Palladium-Catalyzed Cross-Coupling of Methyl 2-Amino-3-bromobenzoate with Boronic Acids: A Detailed Guide for Synthetic Practitioners
Introduction: Unlocking the Potential of Substituted Anthranilates
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of these C(sp²)—C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]
This guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-amino-3-bromobenzoate. This versatile building block, a substituted anthranilate, offers a strategic entry point to a diverse array of 3-aryl-2-aminobenzoate derivatives. These products are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3] The presence of the ortho-amino and meta-bromo functionalities introduces unique electronic and steric considerations that warrant a detailed examination to achieve optimal reaction outcomes. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present a comprehensive overview of the reaction's scope, empowering researchers to confidently employ this powerful transformation in their synthetic endeavors.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product and regenerate the catalytically active Pd(0) species.[2]
The Influence of the ortho-Amino Group
The ortho-amino group in this compound is not merely a passive substituent. It can play a significant role in the catalytic cycle, potentially acting as a directing group through coordination to the palladium center. This coordination can influence the rate and selectivity of the reaction. While sometimes beneficial, this interaction can also lead to catalyst inhibition. The choice of ligand is therefore critical to modulate the electronic and steric environment around the palladium, preventing catalyst deactivation and promoting efficient turnover. For unprotected ortho-bromoanilines, the use of specialized phosphine ligands is often necessary to achieve high yields.[3]
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids to achieve optimal yields.
General Workflow
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: General Conditions using a Buchwald-type Palladacycle
This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines and has been shown to be effective for a wide range of substrates.[3]
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester (1.5 equivalents)
-
CataCXium® A Pd G3 (a Buchwald palladacycle precatalyst) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous, degassed solvents
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid or ester (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add the CataCXium® A Pd G3 precatalyst (0.05 mmol).
-
Add anhydrous, degassed 2-MeTHF (to achieve a concentration of 0.1 M to 0.3 M).
-
Stir the reaction mixture vigorously and heat to 70-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions using a Conventional Palladium Catalyst
This protocol utilizes a more traditional palladium source and ligand, which can also be effective, though may require more optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate (0.02-0.05 mmol) and the phosphine ligand (0.04-0.10 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Substrate Scope and Expected Yields
The Suzuki-Miyaura coupling of this compound is compatible with a range of aryl- and heteroarylboronic acids. The electronic nature of the boronic acid can influence the reaction efficiency.
| Entry | Boronic Acid Partner | Product | Typical Yield (%) | Notes |
| 1 | Phenylboronic acid | Methyl 2-amino-3-phenylbenzoate | 85-95% | Electron-neutral boronic acids generally provide high yields. |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-amino-3-(4-methoxyphenyl)benzoate | 90-97% | Electron-donating groups on the boronic acid are well-tolerated and can lead to excellent yields.[3] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)benzoate | 75-85% | Electron-withdrawing groups are also compatible, though yields may be slightly lower.[3] |
| 4 | 3-Furylboronic acid | Methyl 2-amino-3-(furan-3-yl)benzoate | 70-80% | Heteroarylboronic acids are viable coupling partners. |
| 5 | 2-Thienylboronic acid | Methyl 2-amino-3-(thiophen-2-yl)benzoate | 72-82% | Various heteroaromatic systems can be successfully introduced. |
| 6 | 4-Acetylphenylboronic acid | Methyl 3-(4-acetylphenyl)-2-aminobenzoate | 80-90% | Ketone functionalities are generally well-tolerated.[3] |
Yields are based on isolated product after purification and are representative. Actual yields may vary depending on the specific reaction conditions and scale.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following self-validating measures are essential:
-
Inert Atmosphere: The exclusion of oxygen is critical as it can lead to the oxidation of the Pd(0) catalyst and side reactions such as the homocoupling of the boronic acid. Proper degassing of solvents and the use of an inert atmosphere (argon or nitrogen) are paramount.
-
Purity of Reagents: The quality of the palladium catalyst, ligands, and boronic acids significantly impacts the reaction outcome. Use of fresh, high-purity reagents is recommended.
-
Monitoring Reaction Progress: Consistent monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
-
Characterization: Thorough characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is necessary to confirm its identity and purity.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 3-aryl-2-aminobenzoate derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this reaction in drug discovery and materials science. As with any catalytic reaction, empirical optimization for each specific substrate combination is key to achieving the best results.
References
Application Notes and Protocols for the Derivatization of Methyl 2-amino-3-bromobenzoate in Medicinal Chemistry
Introduction: The Strategic Value of Methyl 2-amino-3-bromobenzoate
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. This compound has emerged as a highly versatile and valuable building block. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic aryl bromide, and a readily modifiable methyl ester, provides a powerful platform for the synthesis of a diverse array of complex molecular architectures. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of compound libraries aimed at various biological targets. The strategic positioning of the bromine atom ortho to the amino group and meta to the ester functionality introduces specific steric and electronic properties that can be exploited for regioselective transformations, leading to the generation of privileged heterocyclic cores and substituted biaryl systems prevalent in many pharmacologically active compounds.
This comprehensive guide provides detailed application notes and validated protocols for the key derivatization strategies of this compound, including palladium-catalyzed cross-coupling reactions and cyclization/condensation reactions. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to harness the full synthetic potential of this important intermediate.
Part 1: Palladium-Catalyzed C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists approach the synthesis of complex molecules. For this compound, the aryl bromide serves as a key handle for introducing a wide range of substituents, enabling the exploration of vast chemical space.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in many approved drugs. The general reaction scheme for the Suzuki-Miyaura coupling of this compound is depicted below.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[3][4]
Experimental Workflow: The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 230 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (e.g., 35-58 mg, 3-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-amino-3-(4-methoxyphenyl)benzoate.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 8 | ~92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | THF | 80 | 16 | ~88 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[5] This reaction is instrumental in medicinal chemistry for introducing diverse amine functionalities, which can significantly impact the pharmacological properties of a molecule.[6]
Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, particularly with challenging substrates.[5]
Detailed Protocol: Buchwald-Hartwig Amination with Aniline
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 9-18 mg, 1-2 mol%), Xantphos (e.g., 12-23 mg, 2-4 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (e.g., 230 mg, 1.0 mmol) and aniline (e.g., 112 mg, 1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-amino-3-(phenylamino)benzoate.
Part 2: Cyclization and Condensation Reactions
The ortho-amino ester functionality of this compound is a classic precursor for the synthesis of a variety of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active molecules.
Synthesis of Quinazolinones: A Privileged Scaffold
Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7] The Niementowski reaction provides a straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and amides.[2]
Reaction Principle: The reaction proceeds via the initial formation of an N-acyl intermediate from the anthranilate and the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.
Experimental Workflow:
Detailed Protocol: Synthesis of 8-Bromoquinazolin-4(3H)-one
This protocol adapts the Niementowski reaction for the synthesis of 8-bromoquinazolin-4(3H)-one from this compound.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 2.30 g, 10 mmol) and formamide (e.g., 1.80 g, 40 mmol, approximately 1.6 mL).
-
Heat the mixture to 130-140 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to afford the crude 8-bromoquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of medicinally relevant compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and quinazolinone synthesis provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The ability to selectively functionalize the aryl bromide and the ortho-amino ester moieties allows for the systematic development of structure-activity relationships, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the reduction of the nitro group to synthesize amino benzoates
An Application Guide to the Synthesis of Amino Benzoates via Nitro Group Reduction
Introduction: The Foundational Role of Nitro Group Reduction in Synthesis
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis. This reduction is not merely a functional group interconversion; it is a strategic maneuver that unlocks access to a vast array of essential chemical entities. The resulting arylamines are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] For drug development professionals, the amino group is a critical pharmacophore and a versatile synthetic handle for constructing complex molecular architectures. For instance, the synthesis of the topical anesthetic Benzocaine (ethyl p-aminobenzoate) relies on the reduction of its nitro precursor, ethyl p-nitrobenzoate.[2][3]
This guide provides an in-depth analysis of three robust and widely adopted experimental procedures for the reduction of nitrobenzoates to their corresponding amino derivatives. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of Catalytic Hydrogenation, Metal-Mediated Reduction, and Catalytic Transfer Hydrogenation. Each protocol is presented with an emphasis on the causality behind experimental choices, ensuring a reproducible and well-understood synthetic process.
Mechanistic Overview: The Six-Electron Journey
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While complex condensation pathways can occur, the most common route for the methods discussed herein is a direct, stepwise reduction.[1][4] The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), followed by conversion to a hydroxylamine (Ar-NHOH), and finally, reduction to the target primary amine (Ar-NH₂).[1][5][6]
Caption: General mechanistic pathway for nitro group reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is arguably the most efficient and clean method for nitro group reduction, utilizing a heterogeneous catalyst and a hydrogen source to achieve high yields with water as the only stoichiometric byproduct.[1]
Expertise & Experience (The "Why"): This method is favored for its atom economy and straightforward purification. The choice of catalyst (e.g., Palladium on Carbon, Platinum Oxide) can be tuned for specific substrates. However, its major drawback is the inherent safety risk associated with using flammable hydrogen gas and potentially pyrophoric catalysts, which necessitates specialized equipment and stringent safety protocols.[7][8] Furthermore, the high reactivity of this system can lead to a lack of chemoselectivity, reducing other functional groups (e.g., alkenes, alkynes) or causing dehalogenation in haloarenes.[3]
Critical Safety Precautions for Hydrogenation
Hydrogenation reactions are highly exothermic and involve flammable gas under pressure, demanding rigorous safety measures.[7][9]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen, argon) to remove all oxygen before introducing hydrogen, preventing the formation of an explosive mixture.[7][10]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite upon exposure to air, especially after use when they are saturated with hydrogen. They should always be handled wet with solvent or water and filtered in a well-ventilated area away from ignition sources.[8][9]
-
Pressure-Rated Equipment: All glassware and equipment must be free of cracks and rated for the pressures being used.[7][8]
-
Ventilation: The entire procedure must be conducted in a certified chemical fume hood.[10][11]
-
Monitoring: Reactions should never be left unattended. Monitor temperature and pressure continuously to avoid runaway reactions.[8][10]
Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate
This protocol is adapted from the robust and verified procedure found in Organic Syntheses.[2][12]
Materials:
-
Ethyl p-nitrobenzoate (19.5 g, 0.1 mole)
-
95% Ethanol (150 mL)
-
Platinum oxide (PtO₂) catalyst (0.2 g)
-
Hydrogen gas source (balloon or cylinder with regulator)
-
Catalytic hydrogenation apparatus or a heavy-walled three-neck round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Place a magnetic stir bar and the platinum oxide catalyst (0.2 g) into the reaction vessel.
-
Inerting: Securely assemble the apparatus and purge the system by evacuating and back-filling with nitrogen three times.[9]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the 95% ethanol (150 mL). Add the ethyl p-nitrobenzoate (19.5 g).
-
Hydrogenation: Evacuate the nitrogen and carefully introduce hydrogen gas from a balloon or regulated cylinder. Begin vigorous stirring. The reaction is exothermic; monitor the temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen (3 molecular equivalents are required).[2][12] The reaction is typically rapid, often completing in under 30 minutes.[2][12] Alternatively, monitor by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Work-up: Once complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. CAUTION: Keep the filter cake wet with solvent at all times to prevent ignition.[9] Rinse the filter cake with a small amount of ethanol.
-
Isolation: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator.
-
Purification: The resulting solid is crude ethyl p-aminobenzoate. It can be purified by recrystallization from a minimal amount of hot diethyl ether or an ethanol/water mixture to yield a white crystalline solid (m.p. 89–90°C).[2][12] The expected yield is 91–100%.[12]
Caption: Experimental workflow for catalytic hydrogenation.
Method 2: Metal-Mediated Reduction
The use of easily oxidized metals in acidic media is a classical and highly reliable method for nitro group reduction that circumvents the need for specialized pressure equipment.[1] Iron (Fe) and Tin (Sn) are the most common metals employed.
Expertise & Experience (The "Why"): This method is valued for its operational simplicity and broad functional group tolerance (e.g., carbonyls, esters are typically unaffected). The primary challenge lies in the work-up. The reaction generates large quantities of metal salts, which can complicate product isolation.[13] Neutralization often leads to the formation of gelatinous metal hydroxides, causing emulsions during extraction.[14] A carefully controlled basic work-up is essential to dissolve these salts as complexes (e.g., stannates), enabling clean phase separation.[13][14] In industrial applications, Fe/HCl is often preferred over Sn/HCl due to the lower cost of iron and the generation of less environmentally problematic waste.[15]
Experimental Protocol: Reduction using Tin(II) Chloride
This protocol uses tin(II) chloride, a convenient alternative to tin metal.
Materials:
-
Methyl 4-nitrobenzoate (9.05 g, 0.05 mole)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mole)
-
Ethanol (200 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Ethyl Acetate for extraction
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the methyl 4-nitrobenzoate in ethanol.
-
Reagent Addition: Add the tin(II) chloride dihydrate to the solution. The mixture is often heated to reflux.
-
Reaction: The reduction of aromatic nitro compounds with SnCl₂ in ethanol is typically complete within 1-3 hours at reflux. Monitor the reaction by TLC.
-
Work-up - Critical Step: a. Cool the reaction mixture to room temperature in an ice bath. b. Slowly and carefully add the NaOH solution to neutralize the acid. This is a highly exothermic process. c. Continue adding NaOH solution until the mixture is strongly basic (pH > 10). The initially formed white precipitate of tin(IV) hydroxide will redissolve to form soluble sodium stannate ([Sn(OH)₆]²⁻), resulting in a clearer solution and preventing emulsions.[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude methyl 4-aminobenzoate, which can be purified by recrystallization.
Method 3: Catalytic Transfer Hydrogenation (CTH)
CTH is an increasingly popular method that offers the efficiency of catalytic reduction without the significant hazards associated with using high-pressure hydrogen gas.[16] It employs a stable, solid, or liquid hydrogen donor that decomposes in situ on the catalyst surface to provide the necessary hydrogen.
Expertise & Experience (The "Why"): The primary driver for using CTH is safety and convenience.[17] The reaction can be run in standard laboratory glassware without a specialized hydrogenation apparatus. Ammonium formate is an excellent hydrogen donor as it is inexpensive and decomposes into innocuous byproducts (ammonia, carbon dioxide, and hydrogen).[18] This method often exhibits high chemoselectivity, preserving sensitive functional groups that might be reduced by H₂/Pd/C.[16][19]
Experimental Protocol: Reduction using Pd/C and Ammonium Formate
This protocol is based on highly efficient procedures developed for CTH reactions.[20]
Materials:
-
Ethyl 4-nitrobenzoate (3.9 g, 0.02 mole)
-
10% Palladium on Carbon (Pd/C, 50% wet) (approx. 0.4 g, 10 wt%)
-
Ammonium Formate (HCOONH₄) (5.0 g, 0.08 mole, 4 equiv.)
-
Methanol (100 mL)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ethyl 4-nitrobenzoate and methanol.
-
Reagent Addition: Stir the solution to dissolve the starting material. Carefully add the 10% Pd/C catalyst, followed by the ammonium formate.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours.[20] Gentle heating to 40-50°C can be applied if the reaction is sluggish. Monitor progress by TLC.
-
Work-up: Upon completion, dilute the mixture with a small amount of methanol and filter through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the pure product. Further purification by recrystallization can be performed if necessary.
Comparative Summary of Reduction Methods
| Feature | Catalytic Hydrogenation | Metal-Mediated Reduction (Sn/HCl, Fe/HCl) | Catalytic Transfer Hydrogenation (CTH) |
| Reagents | H₂ gas, Pd/C or PtO₂ catalyst | Sn, Fe, or SnCl₂; Strong Acid (HCl) | Pd/C catalyst; H-donor (e.g., HCOONH₄) |
| Conditions | 1-4 atm H₂, Room Temp. | Reflux Temperature, Atmospheric Pressure | Room Temp. to Reflux, Atmospheric Pressure |
| Advantages | High yield, clean (H₂O byproduct), fast | No pressure equipment, good functional group tolerance | Avoids H₂ gas hazards, high chemoselectivity, simple setup |
| Disadvantages | Requires special pressure equipment, pyrophoric catalyst, can be unselective | Stoichiometric metal waste, difficult work-up (emulsions) | Cost of catalyst and H-donor can be higher |
| Safety | High Risk: Flammable H₂ gas, pyrophoric catalyst, pressure | Moderate Risk: Strong acids, exothermic neutralization | Low Risk: Standard laboratory procedure |
| Typical Yields | >90%[12] | 70-90% | >95%[20] |
Product Purification and Characterization
Confirmation of a successful reduction is achieved through purification and subsequent spectroscopic analysis.
Purification by Recrystallization: Recrystallization is the most common method for purifying solid amino benzoates.[21] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent, allowing impurities to remain in the mother liquor upon cooling.[22] The choice of solvent is critical and depends on the specific ester; common systems include ethanol/water, diethyl ether, or hexanes.[2][21][23]
Spectroscopic Analysis: A standard workflow involves obtaining Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structural transformation.[24]
Caption: Workflow for product purification and characterization.
-
Infrared (IR) Spectroscopy: The most telling evidence is the disappearance of the strong asymmetric and symmetric NO₂ stretching bands (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of two characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).[25]
-
¹H NMR Spectroscopy: Look for the appearance of a broad singlet corresponding to the -NH₂ protons, which will disappear upon shaking the sample with a drop of D₂O. The chemical shifts of the aromatic protons will also shift upfield due to the change from a strongly electron-withdrawing nitro group to a strongly electron-donating amino group.[25][26]
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals in the aromatic ring, particularly the carbon attached to the amino group, will show a significant upfield shift.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. When nitrobenzene is reduced with a metal and acid (Sn/HCl, Zn/HCl et - askIITians [askiitians.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. njhjchem.com [njhjchem.com]
- 11. weihaicm.com [weihaicm.com]
- 12. Preparation of Ethyl p-aminobenzoate - Chempedia - LookChem [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. zenodo.org [zenodo.org]
- 18. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. westfield.ma.edu [westfield.ma.edu]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. spcmc.ac.in [spcmc.ac.in]
- 26. researchgate.net [researchgate.net]
- 27. dergipark.org.tr [dergipark.org.tr]
Guide to the Large-Scale Synthesis and Purification of Methyl 2-amino-3-bromobenzoate
An Application Note for Researchers and Drug Development Professionals
Abstract
Methyl 2-amino-3-bromobenzoate (CAS No. 104670-74-8) is a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique trifecta of reactive sites—an amino group, a bromine atom, and a methyl ester—provides a versatile scaffold for constructing a wide array of pharmacologically active compounds.[2] This document provides a comprehensive, scalable, and validated protocol for the synthesis and purification of high-purity this compound. The methodologies detailed herein are grounded in established chemical principles and are designed for safe and efficient implementation in a large-scale laboratory or pilot plant setting.
Introduction and Significance
The strategic importance of this compound lies in its utility as a building block for creating substituted heterocyclic systems, which are common motifs in modern drug discovery.[3] It serves as a key precursor for various therapeutic agents, making a reliable and scalable synthesis route essential for the pharmaceutical supply chain.[2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the process but also troubleshoot and adapt it as needed.
Key Physical and Chemical Properties:
Synthesis Protocol: Fischer Esterification
The synthesis is achieved through a classic Fischer esterification of 2-amino-3-bromobenzoic acid with methanol, catalyzed by a strong mineral acid. This equilibrium-driven reaction is pushed toward the product by using an excess of the alcohol reactant.[6]
Rationale of Experimental Design
-
Starting Material: High-purity 2-amino-3-bromobenzoic acid (CAS No. 20776-51-6) is the foundational starting material. The purity of this precursor directly impacts the final product's quality and the complexity of the subsequent purification.
-
Reagent & Solvent: Methanol serves the dual role of reactant and solvent. Using it in large excess is critical to drive the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's Principle.[6]
-
Catalyst: Concentrated sulfuric acid is an effective and economical catalyst. It protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.
-
Reaction Conditions: The reaction is conducted at reflux temperature to ensure a sufficient reaction rate. Progress is monitored to determine the point of maximum conversion and to avoid potential side reactions from prolonged heating.
Large-Scale Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reactor Preparation: Equip a 50 L glass-lined reactor with an overhead mechanical stirrer, a reflux condenser, a temperature probe, and a pressure-equalizing dropping funnel. Ensure all equipment is clean and dry.
-
Charging Reactants: Charge the reactor with 2-amino-3-bromobenzoic acid (2.0 kg) and methanol (20 L). Begin stirring to form a slurry.
-
Catalyst Addition: Cool the slurry to below 30°C using a chiller. Slowly and carefully add concentrated sulfuric acid (1.0 L) via the dropping funnel over a period of at least one hour. Caution: The addition is highly exothermic. Maintain the internal temperature below 40°C throughout the addition.
-
Reaction at Reflux: Once the catalyst addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction's progress every 2 hours using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates reaction completion.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature (20-25°C). In a separate quench vessel, prepare a 10% aqueous solution of sodium carbonate.
-
Neutralization and Precipitation: Slowly transfer the cooled reaction mixture into the stirred sodium carbonate solution. This will neutralize the sulfuric acid and cause the crude ester to precipitate. Caution: Vigorous gas (CO₂) evolution will occur. Control the addition rate to manage foaming. Continue adding the base until the pH of the slurry is between 7 and 8.
-
Isolation of Crude Product: Collect the precipitated solid by filtration using a Nutsche filter.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 5 L) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-45°C until a constant weight is achieved. This typically yields 1.9-2.0 kg of crude product.
Purification Protocol: Recrystallization
Recrystallization is the most effective method for purifying the crude product on a large scale, leveraging differences in solubility between the desired compound and impurities.[7]
Rationale of Purification Design
-
Solvent Selection: The ideal solvent should dissolve the product readily at elevated temperatures but poorly at ambient or sub-ambient temperatures, allowing for high recovery.[7] An ethanol/water mixture is an excellent choice, as pure ethanol effectively dissolves the ester while hot, and the addition of water upon cooling drastically reduces its solubility, inducing crystallization.
-
Impurity Removal: Key impurities, such as unreacted 2-amino-3-bromobenzoic acid, are more polar and have different solubility profiles, allowing them to be separated by remaining in the mother liquor. Colored impurities can be effectively removed using activated charcoal.[7]
Purification Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
Detailed Step-by-Step Methodology
-
Dissolution: Transfer the crude, dry this compound into a clean vessel equipped with a stirrer and condenser. Add a minimum amount of hot ethanol (~70°C) with stirring until all the solid has just dissolved.
-
Decolorization: If the solution is significantly colored, add activated charcoal (approx. 1% by weight of the crude product). Stir the hot solution for 15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel to remove the activated charcoal and any other insoluble impurities. This step is crucial to prevent premature crystallization of the product on the filter.[7]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature without agitation to promote the formation of large, pure crystals. Once at room temperature, place the vessel in an ice bath and cool to 0-5°C for at least 2 hours to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Gently wash the filter cake with a small amount of ice-cold ethanol/water (1:1 mixture) to rinse away any residual mother liquor.
-
Drying: Dry the final product in a vacuum oven at 40°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Purification Parameters Summary
| Parameter | Condition | Rationale / Expected Outcome |
| Recrystallization Solvent | Ethanol / Water | High solubility when hot, low solubility when cold, ensuring good recovery. |
| Dissolution Temperature | ~70-75°C | Ensures complete dissolution of the product without boiling off the solvent excessively. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes the formation of pure, well-defined crystals and maximizes yield. |
| Washing Solvent | Ice-cold Ethanol/Water (1:1) | Removes impurities in the mother liquor without significantly dissolving the product crystals. |
| Expected Yield | >85% (from crude) | Efficient recovery of the purified product. |
| Expected Purity | >98% (by HPLC) | Meets typical requirements for pharmaceutical intermediates.[1] |
Quality Control and Characterization
The identity and purity of the final product must be confirmed through rigorous analytical testing.
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 47-48°C (with a narrow range, <2°C)[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (d, 1H), ~7.2 (t, 1H), ~6.7 (d, 1H), ~5.8 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) |
| HPLC Purity | ≥ 98.0% |
| FTIR (KBr, cm⁻¹) | ~3400 & 3300 (N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1250 (C-O stretch) |
Safety and Handling Precautions
All procedures should be conducted in a well-ventilated area (e.g., a fume hood) by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
2-Amino-3-bromobenzoic acid: Acutely toxic if swallowed (H301).
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.[6]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Refer to the Safety Data Sheet (SDS) for each chemical before use for comprehensive handling and emergency information.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-3-bromobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-3-bromobenzoate (CAS 104670-74-8), a key intermediate in pharmaceutical and materials science applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. We will delve into the underlying chemical principles to empower you to troubleshoot effectively.
The most common and direct synthetic route is the electrophilic aromatic substitution (bromination) of Methyl 2-aminobenzoate (Methyl Anthranilate). This guide will focus primarily on this pathway.
Quick Access: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the bromination of Methyl Anthranilate?
A1: The most frequent cause of low yield is the formation of poly-brominated side products, particularly 2-amino-3,5-dibromobenzoate.[3] This occurs because the amino (-NH₂) group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic attack.[4][5] Careful control of reaction temperature and stoichiometry are critical to prevent over-bromination.
Q2: My reaction mixture turned dark brown/black upon adding the brominating agent. What happened?
A2: A dark coloration often indicates oxidation of the aniline substrate, which can occur with strong brominating agents or if the reaction temperature is too high. The amino group is sensitive to oxidation, leading to complex side products and tars, which significantly reduces the yield of the desired product.
Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A3: Yes, NBS is an excellent and often preferred alternative to liquid bromine.[6][7] It is a solid, making it safer and easier to handle than the highly volatile and corrosive Br₂.[8][9] NBS provides a slow, controlled release of electrophilic bromine, which can help improve regioselectivity and minimize side reactions.[7]
Q4: Why is my isolated product a different color than expected? It's not a white or off-white solid.
A4: The product, this compound, is typically a white to brown powder or crystal.[2] An unexpected color (e.g., deep orange, brown) can indicate the presence of impurities. These could be residual starting material, poly-brominated species, or oxidation byproducts. Proper purification, such as recrystallization or column chromatography, is necessary.
Q5: Is it necessary to protect the amino group before bromination?
A5: While not always necessary for this specific synthesis if conditions are well-controlled, protecting the amino group (e.g., through acetylation to form an amide) is a common strategy in electrophilic aromatic substitutions of anilines.[4][10] This moderates the reactivity of the ring, prevents side reactions like oxidation, and can improve regioselectivity.[10] However, it adds two steps to the synthesis (protection and deprotection), so direct bromination is often attempted first.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is a multifaceted problem. Use the following decision tree to diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions for Low Yield
-
Cause: Inactive Brominating Agent
-
Diagnosis: The reaction fails to initiate, with only starting material visible on TLC.
-
Explanation: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture, appearing yellowish or brown instead of white.[7] Liquid bromine can also be compromised.
-
Solution: Use a fresh, high-purity bottle of NBS. If it appears discolored, it can be recrystallized from water. Always use freshly opened or properly stored bromine.
-
-
Cause: Incomplete Reaction
-
Diagnosis: TLC shows both starting material and product spots.
-
Explanation: The reaction may not have been allowed to proceed to completion. Electrophilic aromatic substitutions, while often fast, still require sufficient time.
-
Solution: Monitor the reaction progress using TLC. Extend the reaction time, checking every 30-60 minutes until the starting material spot is faint or absent. Ensure the stoichiometry of the brominating agent is correct (typically 1.0-1.1 equivalents).
-
Problem 2: Formation of Impurities / Poor Selectivity
The primary challenge in this synthesis is controlling regioselectivity and preventing polysubstitution.
-
Cause: Poly-bromination
-
Diagnosis: Mass spectrometry of the crude product shows peaks corresponding to di-brominated (M+2, M+4 pattern) species.
-
Explanation: The -NH₂ and -COOCH₃ groups direct electrophilic attack. The -NH₂ group is a powerful ortho, para-director, while the ester is a meta-director. The combined effect strongly favors substitution at the positions ortho and para to the amine.[5] Because the ring is highly activated, a second bromination can occur, typically at the 5-position.
-
Solution:
-
Temperature Control: Run the reaction at low temperatures (0 °C to -5 °C) to decrease the reaction rate and improve selectivity.[8]
-
Slow Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity.[11] Non-polar solvents like dichloromethane (DCM) or chloroform are often good starting points. Highly polar solvents can sometimes favor the formation of different isomers.
-
-
-
Cause: Formation of the "Wrong" Isomer (e.g., Methyl 2-amino-5-bromobenzoate)
-
Diagnosis: NMR analysis shows a coupling pattern inconsistent with 3-bromo substitution.
-
Explanation: While the 3-position (ortho to the amine and meta to the ester) is the desired target, substitution at the 5-position (para to the amine) is electronically favorable and can occur as a major byproduct.
-
Solution: This is fundamentally a selectivity challenge. Using a bulkier solvent or a milder brominating agent can sometimes influence the ortho/para ratio. However, purification by column chromatography is the most reliable way to separate the isomers.
-
Data Table: Effect of Conditions on Selectivity
| Parameter | Condition A (Typical) | Condition B (Optimized for Selectivity) | Expected Outcome |
| Brominating Agent | Br₂ in Acetic Acid | NBS in DCM | NBS is milder, reducing over-bromination. |
| Temperature | Room Temperature | 0 °C | Lower temperature slows the reaction, increasing selectivity. |
| Addition Rate | Added in one portion | Slow, dropwise addition over 1 hr | Maintains low [Br⁺], favoring mono-substitution. |
| Stoichiometry | 1.2 eq. Br₂ | 1.05 eq. NBS | Using near-stoichiometric amounts prevents excess brominating agent from reacting further. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired 3-bromo isomer while minimizing side products.
Materials:
-
Methyl 2-aminobenzoate (Methyl Anthranilate)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Methyl 2-aminobenzoate (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
NBS Addition: In a separate flask, dissolve NBS (1.05 eq.) in anhydrous DCM. Add this solution to the stirred reaction mixture dropwise via an addition funnel over 1 hour. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine/NBS.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely be an oil or solid containing a mixture of isomers. Purify using flash column chromatography on silica gel (a hexane/ethyl acetate gradient is typically effective) to isolate the pure this compound.
Workflow Diagram: Synthesis & Purification
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. CN109535010A - A kind of preparation method of bromhexine hydrochloride - Google Patents [patents.google.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. testbook.com [testbook.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 10. benchchem.com [benchchem.com]
- 11. lookchem.com [lookchem.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with ortho-Bromoanilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for a particularly challenging transformation: the Suzuki-Miyaura cross-coupling of ortho-bromoanilines. These substrates are notorious for their steric hindrance and the potential for the aniline moiety to interfere with catalysis, often leading to low yields and complex product mixtures. This document provides field-proven insights to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: Why is my Suzuki-Miyaura reaction with an ortho-bromoaniline failing or giving very low yield?
A1: Low conversion is the most frequent issue and typically stems from one of three areas:
-
Steric Hindrance: The ortho-bromo and ortho-amino groups create significant steric bulk around the reaction center. This impedes both the oxidative addition of the palladium catalyst to the C-Br bond and, more critically, the final reductive elimination step to form the product.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. While this is a common concern, many modern catalyst systems can overcome this.[3]
-
Suboptimal Catalyst System: This class of substrate requires a highly active and sterically demanding catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use specialized, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4][5]
Q2: What is the best "go-to" catalyst and ligand combination to start with for this reaction?
A2: For a first attempt, a combination of a palladium source and a bulky, electron-rich dialkylbiaryl phosphine ligand is highly recommended. A robust starting point is using a pre-catalyst like XPhos Pd G2/G3 or SPhos Pd G2/G3 .[4][5] These pre-catalysts are air- and moisture-stable, ensuring more reliable generation of the active Pd(0) species in solution.[5][6] If pre-catalysts are unavailable, a combination of Pd₂(dba)₃ or Pd(OAc)₂ with the XPhos or SPhos ligand is a viable alternative.[4][7]
Q3: Which base and solvent system should I choose?
A3: The choice of base and solvent is critical for both activating the boronic acid/ester and maintaining catalyst activity.
-
Base: A moderately strong base is usually required. Potassium carbonate (K₂CO₃) in an aqueous solvent mixture is a standard starting point.[6] For more challenging or base-sensitive substrates, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][8] These stronger bases can facilitate the crucial transmetalation step.[9]
-
Solvent: A polar aprotic solvent, often with water, is typical. A mixture of 1,4-dioxane/water or 2-MeTHF/water (from 4:1 to 10:1 ratios) is effective.[3][6] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[10][11]
Q4: Can the unprotected -NH₂ group cause side reactions?
A4: Yes, while catalyst inhibition is the primary concern, the aniline can participate in side reactions, though this is less common than with other functional groups. In some cases, C-N coupling (Buchwald-Hartwig amination) could theoretically occur, but under Suzuki-Miyaura conditions, the C-C coupling is overwhelmingly favored. The main issue remains steric hindrance and potential catalyst coordination rather than unwanted reactivity of the amine itself.[3] Recent studies have demonstrated successful couplings on unprotected ortho-bromoanilines, indicating that protection is not always necessary with the right catalyst system.[3][12][13]
Part 2: Systematic Troubleshooting Guide
When initial attempts fail, a systematic approach is necessary. This guide is structured by the type of problem observed.
Problem 1: Low or No Conversion of Starting Material
If your reaction stalls with significant starting material remaining, methodically evaluate the following parameters.
Caption: A decision-making workflow for troubleshooting low conversion.
1. Catalyst and Ligand Inactivity:
-
Causality: The oxidative addition of Pd(0) to the C-Br bond is often the rate-limiting step for electron-rich or sterically hindered aryl halides.[6] Furthermore, the final C-C bond-forming reductive elimination step is notoriously slow for sterically congested intermediates. Electron-rich and bulky ligands accelerate both of these key steps.[6]
-
Solution: If a first-generation ligand (e.g., PPh₃) was used, it is almost certainly the point of failure. Switch to a modern Buchwald-type ligand. A screening of ligands is often necessary.
| Ligand/Pre-catalyst | Key Features & Application |
| XPhos / XPhos Pd G3 | Highly active for sterically hindered substrates. Excellent for aryl chlorides and bromides.[4][5][14][15] |
| SPhos / SPhos Pd G2 | Very effective for electron-rich and heteroaromatic substrates.[4] |
| RuPhos / RuPhos Pd G3 | Often successful when XPhos and SPhos fail; particularly good for hindered biaryl synthesis. |
| cataCXium® A Pd G3 | A palladacycle pre-catalyst shown to be uniquely effective for coupling unprotected ortho-bromoanilines.[3][12] |
2. Incorrect Base or Solvent Choice:
-
Causality: The base's role is to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[7][9] If the base is too weak or poorly soluble, this step becomes inefficient.
-
Solution: If K₂CO₃ is ineffective, switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring, especially in biphasic mixtures, to maximize interfacial contact.[6] If solubility of the organic partners is an issue, consider solvents like DMF or PhMe (toluene), but be aware they may require higher temperatures.[6]
3. Insufficient Thermal Energy or Reaction Time:
-
Causality: These challenging couplings often have high activation energy barriers. Room temperature conditions that work for simpler substrates will likely fail here.
-
Solution: Ensure the reaction is heated sufficiently, typically between 80–110 °C. Monitor the reaction over a longer period (e.g., 12-24 hours) by TLC or LC-MS before concluding it has failed.
4. Poor Reagent Quality or Reaction Setup:
-
Causality: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[6][8] Additionally, boronic acids can degrade via protodeboronation (replacement of the -B(OH)₂ group with -H), especially if they are electron-deficient or exposed to moisture and acid over time.[8][10]
-
Solution:
-
Inert Atmosphere: Use a robust degassing protocol. Bubbling argon or nitrogen through the solvent for 15-30 minutes is good; three cycles of freeze-pump-thaw are better.[8][16]
-
Boronic Acid Stability: Use high-purity boronic acid or, preferably, its more stable pinacol ester (Bpin) derivative.[10] If protodeboronation is suspected, using anhydrous conditions with a base like KF might help.[7]
-
Problem 2: Significant Byproduct Formation
Observing new spots on a TLC or peaks in an LC-MS that are not starting material or product points to side reactions.
1. Protodeboronation (Boronic Acid Decomposition):
-
Symptom: You observe the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Causality: This occurs when the boronic acid is cleaved by a proton source before it can transmetalate to the palladium center. It is exacerbated by excess water, acidic conditions, or prolonged heating.[6][8][10]
-
Solutions:
-
Use a more stable boronic ester (e.g., pinacol, MIDA).
-
Minimize water content or switch to anhydrous conditions if possible.
-
Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and the lowest effective temperature.[8]
-
2. Homocoupling of Boronic Acid:
-
Symptom: You observe a symmetrical biaryl (Ar-Ar) derived from your boronic acid partner.
-
Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species, which can occur if the reduction of the Pd(II) pre-catalyst to Pd(0) is inefficient or if the reaction mixture is not properly degassed.[10]
-
Solutions:
-
Improve the degassing procedure rigorously.
-
Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates the active Pd(0) species.
-
Bulky ligands, which are already recommended for this coupling, also help suppress homocoupling.[6]
-
3. Reductive Dehalogenation:
-
Symptom: You observe aniline (the debrominated starting material).
-
Causality: After oxidative addition, the aryl palladium bromide intermediate can react with a hydride source in the mixture (e.g., from solvent or base impurities) and reductively eliminate to form the debrominated arene.[10]
-
Solution: This is less common but can be addressed by ensuring high-purity, anhydrous solvents and reagents.
Part 3: Experimental Protocol & Visualization
General Protocol for Small-Scale Reaction Optimization
This protocol provides a starting point for a 0.1 mmol scale reaction, ideal for screening conditions.
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the ortho-bromoaniline (0.1 mmol, 1.0 equiv.), the boronic acid pinacol ester (0.15 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.).
-
Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1 mL of 4:1 2-MeTHF/water).[3]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).
-
Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine conversion and identify byproducts before purification by column chromatography.[8]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The steric hindrance from the ortho-substituents primarily affects the Oxidative Addition and Reductive Elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. nasc.ac.in [nasc.ac.in]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purifying Substituted Anthranilic Acid Derivatives
Welcome to the technical support center for challenges in the purification of substituted anthranilic acid derivatives. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced difficulties researchers, scientists, and drug development professionals face in the lab. This resource is structured as a series of troubleshooting guides and FAQs, explaining the causality behind experimental choices to empower you to solve purification challenges effectively.
Section 1: Core Challenges & Frequently Asked Questions (FAQs)
This section addresses the most common and fundamental issues encountered during the purification of this important class of molecules.
Q1: Why are substituted anthranilic acid derivatives notoriously difficult to purify?
A: The difficulty stems from the inherent chemical nature of the anthranilic acid scaffold. These molecules are amphoteric, meaning they possess both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on the same aromatic ring.[1] This dual functionality leads to several challenges:
-
Complex Solubility: Their solubility is highly dependent on pH.[2] They can be soluble in both acidic and basic aqueous solutions, but often have poor solubility in neutral water and a wide range of organic solvents.[2][3]
-
High Polarity: The presence of both a hydrogen bond donor (-NH₂) and acceptor (-COOH) makes these molecules quite polar, which can lead to issues like streaking during column chromatography.
-
Susceptibility to Oxidation and Degradation: The electron-rich aromatic ring, activated by the amino group, is prone to oxidation, especially at elevated temperatures used during recrystallization. This often results in the formation of intensely colored impurities, turning the product from white or off-white to yellow, brown, or even black.[4]
-
Self-Condensation: At high temperatures, anthranilic acid derivatives can undergo self-condensation reactions, forming dimeric and polymeric impurities that are difficult to remove.[4]
Q2: My final product is dark brown/red, even after recrystallization. What is causing this and how can I prevent it?
A: This is one of the most frequently reported issues. The discoloration is typically due to trace amounts of highly colored oxidation products or self-condensation impurities.[4] While these impurities may be present in very small quantities, their intense color gives the impression of a very impure product.
Causality & Troubleshooting:
-
Cause: The primary cause is often oxidation, which is accelerated by heat and the presence of air (oxygen) during procedures like recrystallization in hot solvents.[4] Basic solutions of anthranilates are also particularly prone to turning black due to oxidation.[4]
-
Solution 1: Use Activated Charcoal: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[4]
-
Solution 2: Lower the Temperature: If possible, choose a recrystallization solvent with a lower boiling point to minimize heat-related degradation. For example, some users report better results recrystallizing from ethanol than from water, which has a higher boiling point.[4]
-
Solution 3: Work Under Inert Atmosphere: For highly sensitive derivatives, performing the final purification steps under an inert atmosphere (like nitrogen or argon) can prevent oxidation.
Q3: What are the typical impurities I should expect from a synthesis of a substituted anthranilic acid?
A: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Starting Materials: Unreacted starting anilines or precursors.
-
Isomeric Byproducts: Depending on the synthetic route, isomers (e.g., 3- or 4-aminobenzoic acid derivatives) can form.[5]
-
Hydrolysis Products: If esters or amides are involved in the synthesis, you may have the corresponding hydrolyzed carboxylic acids.
-
Oxidation/Condensation Products: As discussed above, these are common culprits for discoloration.[4]
-
Inorganic Salts: Salts from pH adjustments or reagents used during the workup can be carried through.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful but often tricky technique for this class of compounds.
Q4: How do I select the optimal solvent for recrystallizing my substituted anthranilic acid derivative?
A: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Given the amphoteric nature of these molecules, solvent selection is critical.
Expertise-Driven Approach:
-
Start with Polarity: Begin by testing solubility in common lab solvents across the polarity spectrum (e.g., water, ethanol, ethyl acetate, dichloromethane, heptane). Anthranilic acid itself is moderately soluble in hot water but sparingly soluble in cold.[2][6] However, many derivatives have better solubility in polar organic solvents like ethanol or methanol.[3][4][7]
-
Avoid Reactivity: Be cautious with alcoholic solvents like methanol or ethanol if you are recrystallizing at high temperatures for extended periods, as this can lead to the formation of the corresponding methyl or ethyl ester, identifiable by a characteristic "grapy" odor.[8]
-
Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, ether, or chloroform).[4][8] Then, slowly add a "bad" or "anti-solvent" in which it is insoluble (e.g., water or heptane) until the solution becomes cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[4][8]
Data Summary: Recrystallization Solvent Systems
| Derivative Type | Recommended Solvent(s) | Notes | Source(s) |
| Unsubstituted Anthranilic Acid | Water (with charcoal), Ethanol, Ethanol/Water | Water recrystallization often yields brown needles; ethanol can produce a cleaner yellow product.[4][6] | [4][6] |
| Fluoro-substituted | Methanol | Used for recrystallizing crude 3-fluoroanthranilic acid. | [9] |
| N-Substituted | Ethanol/Water | A common choice for a wide range of N-substituted derivatives. | [10] |
| General Crude Product | Soxhlet extraction with n-Heptane | An excellent, though slow, method for removing impurities when direct recrystallization fails. Anthranilic acid is very slightly soluble in hot heptane, allowing impurities to be washed away.[8] | [8] |
Experimental Protocol: Robust Recrystallization with Charcoal Treatment
-
Solvent Selection: Choose an appropriate solvent or solvent/anti-solvent system based on small-scale solubility tests.
-
Dissolution: Place the crude, colored anthranilic acid derivative into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.
-
Charcoal Addition: Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Add a small amount of activated decolorizing charcoal (approx. 1-2% of the solute's weight).
-
Adsorption: Gently reheat the mixture to boiling for 5-10 minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Preheat a funnel (stemless is best) and a receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the receiving flask and allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Section 3: Mastering Acid-Base Extraction
Acid-base extraction is a cornerstone technique for purifying compounds with acidic or basic functional groups.[11] It is particularly well-suited for separating anthranilic acid derivatives from neutral or oppositely charged impurities.
Q5: My crude product is a mixture of my desired anthranilic acid and a neutral byproduct. How do I design an effective acid-base extraction?
A: This is an ideal scenario for acid-base extraction. The strategy hinges on converting the anthranilic acid into its water-soluble salt form, leaving the neutral impurity in the organic layer.
Causality & Workflow: The carboxylic acid group of your product can be deprotonated by a base to form a carboxylate salt. This ionic salt is soluble in the aqueous layer, while the neutral organic impurity remains in the organic layer.[12][13] After separating the layers, the aqueous layer can be re-acidified to precipitate the pure anthranilic acid derivative.
Visualization: Acid-Base Extraction Workflow
Below is a diagram illustrating the logical flow of an acid-base extraction to separate an anthranilic acid derivative from a neutral impurity.
Caption: Workflow for purifying anthranilic acid via acid-base extraction.
Experimental Protocol: Separating an Anthranilic Acid from a Neutral Impurity
-
Dissolution: Dissolve the crude mixture (~1 g) in a suitable organic solvent (~20 mL) like diethyl ether or dichloromethane in a separatory funnel.
-
First Extraction: Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer into a clean flask labeled "Aqueous 1".
-
Second Extraction: To ensure complete extraction, add a fresh portion of the base solution (~10 mL) to the organic layer remaining in the funnel. Shake and separate as before, combining the aqueous layer with "Aqueous 1".
-
Backwash: To remove any residual neutral compound trapped in the combined aqueous extracts, add ~10 mL of the organic solvent (e.g., ether), shake, and discard this organic wash layer.[12] This is a critical step for achieving high purity.
-
Isolation of Neutral Impurity: The organic layer from step 4 contains the neutral impurity. Wash it with brine, dry it over an anhydrous salt (like MgSO₄), filter, and evaporate the solvent to recover the impurity.
-
Precipitation of Product: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ≈ 3-4).[14] Your purified anthranilic acid derivative should precipitate out as a solid.
-
Final Collection: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, and dry thoroughly.
Section 4: Navigating Chromatographic Purification
When recrystallization and extraction are insufficient, chromatography is the next step.
Q6: My compound streaks badly on silica gel TLC and column chromatography. What causes this and how can I fix it?
A: Streaking is a common problem with polar, acidic, and basic compounds on silica gel.
Causality & Troubleshooting:
-
Cause: Silica gel is acidic. The basic amino group of your anthranilic acid derivative can interact very strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. Similarly, the carboxylic acid can also have strong interactions, leading to poor peak shape and streaking.
-
Solution 1: Add Acetic Acid to the Mobile Phase: Adding a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., ethyl acetate/hexane) will protonate the amino group of your compound, reducing its interaction with the silica. It also helps to keep the carboxylic acid group protonated, leading to sharper bands.
-
Solution 2: Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).
-
Solution 3: HPLC as an Alternative: For high-purity requirements and analytical purposes, High-Performance Liquid Chromatography (HPLC) is often the best method. A C18 reverse-phase column is standard.[5][15] The mobile phase typically consists of a buffered aqueous solution (e.g., acetate buffer at pH 5) and an organic modifier like acetonitrile or methanol.[15] This provides excellent separation of closely related impurities.[5]
Visualization: Purification Strategy Decision Tree
This diagram helps you choose the right purification technique based on the nature of your crude product and impurities.
Caption: Decision tree for selecting a purification strategy.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - successful method for purifying anthranilic acid(quick report) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
- 10. ijddr.in [ijddr.in]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. CN102190590A - Method for recovering anthranilic acid from mother liquor waste water - Google Patents [patents.google.com]
- 15. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Reactivity of the Amino Group in Methyl 2-amino-3-bromobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for working with Methyl 2-amino-3-bromobenzoate, a valuable but challenging synthetic building block. Our focus is to address the principal hurdle encountered with this molecule: the sterically hindered and electronically deactivated nature of its amino group.
Section 1: Understanding the Challenge - Frequently Asked Questions
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Q1: Why is the amino group in this compound so unreactive?
A: The low reactivity of the amino group is not due to a single factor, but rather a confluence of significant steric and electronic effects.
-
Steric Hindrance (The Ortho Effect): The amino group is flanked by two bulky substituents in the ortho positions: a bromine atom and a methyl ester group. This arrangement physically blocks the nitrogen's lone pair of electrons, impeding its ability to attack electrophiles or coordinate effectively with metal catalysts. This phenomenon is a classic example of the "ortho effect," which can dramatically alter a functional group's expected reactivity.[1][2][3][4] When the amine is protonated, the nitrogen rehybridizes from sp² to sp³, becoming non-planar and further increasing steric clash with the ortho groups, which destabilizes the conjugate acid and reduces the amine's basicity.[1][2]
-
Electronic Deactivation: The nucleophilicity of the amino group is severely diminished by the powerful electron-withdrawing inductive effects (-I) of the adjacent bromine atom and the methyl ester group (-COOCH₃).[5][6][7] These groups pull electron density away from the aromatic ring and, consequently, from the nitrogen atom. This reduces the availability of the nitrogen's lone pair for donation, rendering the aniline significantly less nucleophilic than simpler anilines.[5][8]
Diagram 1: Factors Contributing to Low Reactivity
Caption: Logical flow from structural features to observed low reactivity.
Q2: What specific types of reactions are most affected by this low reactivity?
A: The diminished nucleophilicity of the amino group primarily impacts reactions where it is intended to act as the nucleophile. Key examples include:
-
Palladium-Catalyzed C-N Cross-Coupling: Reactions like the Buchwald-Hartwig amination are exceptionally challenging.[9][10] These reactions require the amine to coordinate to the palladium center and participate in the catalytic cycle, both of which are hindered.
-
Acylation / Amide Bond Formation: Forming an amide by reacting the amino group with carboxylic acids (using standard coupling agents like DCC/HOBt) or acyl chlorides is often sluggish and incomplete.[8]
-
Nucleophilic Aromatic Substitution (SNA_r): While not a reaction of the amino group, its deactivating electronic influence can slow down SNA_r reactions elsewhere on the ring if a suitable leaving group were present.
Q3: Can the amino group interfere with reactions at the bromine position, such as Suzuki coupling?
A: Yes, indirectly. While the primary reactive site in a Suzuki coupling is the C-Br bond, the amino group can still influence the reaction's efficiency.[11][12] Its lone pair can coordinate to the palladium catalyst, potentially acting as an inhibitory ligand that occupies a coordination site needed for the catalytic cycle to proceed.[13] This can lead to catalyst deactivation or reduced turnover frequency, necessitating careful selection of ligands that can mitigate this inhibitory effect.
Section 2: Troubleshooting Guide for Common Reactions
This section provides direct, actionable advice for specific experimental challenges in a question-and-answer format.
Focus Area: Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Q: My Buchwald-Hartwig reaction with this compound as the amine partner is failing or giving very low yield. What are the first things to check?
A: Failure in this specific coupling is common and usually points to issues with the catalyst system or reaction conditions.
-
Atmosphere Integrity: The palladium(0) active catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use degassed solvents and employ techniques like freeze-pump-thaw cycles for solvent purification.[8]
-
Reagent Purity: Ensure the aryl halide coupling partner is pure. Impurities can poison the catalyst.
-
Base Strength & Solubility: A weak base will not be sufficient to deprotonate the weakly acidic N-H bond of this deactivated aniline. Check that you are using a strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaO_t_Bu or KO_t_Bu).[8]
-
Catalyst Choice: Standard, first-generation catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You must use a modern, specialized catalyst system.
Q: Which catalyst system (ligand and palladium precursor) is recommended for this hindered aniline?
A: For challenging, sterically hindered, and electron-deficient anilines, highly active catalyst systems are required. The key is to use bulky, electron-rich phosphine ligands that promote the crucial, and often rate-limiting, reductive elimination step.
| Catalyst Component | Recommended | Rationale |
| Palladium Precursor | Well-defined precatalysts like [Pd(IPr)(AN)Cl₂], XPhos-Pd-G3, or BrettPhos-Pd-G3. | These are air-stable and provide a 1:1 Pd:Ligand ratio, leading to more reproducible and higher-yielding reactions than generating the catalyst in situ from sources like Pd₂(dba)₃.[8][14][15] |
| Ligand | Bulky Biaryl Phosphines: XPhos , BrettPhos , or RuPhos . | These ligands are designed to accelerate the catalytic cycle for hindered substrates.[8][9][16] They create a sterically crowded coordination sphere around the palladium, which facilitates the final C-N bond-forming step. |
| Base | Sodium tert-butoxide (NaO_t_Bu) or Potassium tert-butoxide (KO_t_Bu) . | A strong, non-nucleophilic base is essential for deprotonating the deactivated aniline to form the active nucleophile in the catalytic cycle.[8][17] |
Q: I'm observing catalyst decomposition (palladium black). How can I prevent this?
A: The formation of palladium black indicates the active Pd(0) species is crashing out of the catalytic cycle.
-
Use a Well-Defined Precatalyst: As mentioned above, precatalysts are more stable and less prone to decomposition than catalysts generated in situ.[8]
-
Ensure an Inert Atmosphere: Oxygen is a primary cause of catalyst decomposition.[8]
-
Check Ligand Integrity: Ensure your phosphine ligand has not been oxidized during storage. Store bulky phosphine ligands under an inert atmosphere.
Diagram 2: Troubleshooting Workflow for a Failed Buchwald-Hartwig Amination
Caption: A step-by-step diagnostic chart for troubleshooting C-N couplings.
Focus Area: Acylation and Amide Bond Formation
Q: Standard peptide coupling reagents (DCC, HOBt) are ineffective for acylating the amino group. What are more effective methods?
A: The low nucleophilicity of the amine requires more forceful acylation conditions.
-
Acyl Chlorides with a Non-Nucleophilic Base: Convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Then, react the acyl chloride with this compound in the presence of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will scavenge the HCl byproduct without competing as nucleophiles.
-
Use a Stronger Coupling Reagent: Move beyond carbodiimide-based reagents. Consider using uronium- or phosphonium-based reagents like HATU or PyBOP. These generate a highly activated acyl species in situ that can be more readily attacked by the weakly nucleophilic amine.
Section 3: Recommended Protocols & Methodologies
The following protocols are generalized from established procedures and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: High-Yield Buchwald-Hartwig Amination of an Aryl Bromide using this compound
This protocol is designed for the coupling of a generic aryl bromide with the title compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaO_t_Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.[8]
-
Catalyst Addition: Under a positive flow of argon, add the XPhos-Pd-G3 precatalyst.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Enhanced Acylation using an Acyl Chloride
This protocol describes the acylation of the title compound with a pre-formed acyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Base Addition: Add DIPEA to the solution and stir.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acyl chloride dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 4: References
-
Ortho effect - Wikipedia. --INVALID-LINK--
-
Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem. --INVALID-LINK--
-
Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. --INVALID-LINK--
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora. --INVALID-LINK--
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory - Der Pharma Chemica. --INVALID-LINK--
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. --INVALID-LINK--
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. --INVALID-LINK--
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH. --INVALID-LINK--
-
Reactions of Aniline - Chemistry Steps. --INVALID-LINK--
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions - Organic Chemistry Portal. --INVALID-LINK--
-
23.1: Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. --INVALID-LINK--
-
Ortho Effect - BYJU'S. --INVALID-LINK--
-
How does the ortho effect affect the basicity of aniline? - Quora. --INVALID-LINK--
-
Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates - Benchchem. --INVALID-LINK--
-
Methyl 3-amino-2-bromobenzoate - 106896-48-4 - Vulcanchem. --INVALID-LINK--
-
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate - Benchchem. --INVALID-LINK--
-
electronic effects of fluorine and bromine on the aniline ring - Benchchem. --INVALID-LINK--
-
Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia. --INVALID-LINK--
-
(PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships - ResearchGate. --INVALID-LINK--
-
Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents - Benchchem. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. --INVALID-LINK--
-
A Different Approach to Anilines - GalChimia. --INVALID-LINK--
-
Methyl 3-amino-4-bromobenzoate | 46064-79-3 - Benchchem. --INVALID-LINK--
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. --INVALID-LINK--
-
This compound | C8H8BrNO2 | CID 11615550 - PubChem. --INVALID-LINK--
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Activating and Deactivating Groups in Aromatic Substitution - YouTube. --INVALID-LINK--
-
Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. --INVALID-LINK--
-
Activating effects of amino and hydroxyl groups in different pH - Chemistry Stack Exchange. --INVALID-LINK--
-
NH2 is ortho, para-directing group in case of aromatic electrophilic substitution but nitration of aniline produce a good amount of m-nitroaniline. This is because - Allen. --INVALID-LINK--
-
Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring? --INVALID-LINK--
-
Methyl 2-amino-3,5-dibromobenzoate | 606-00-8 - ChemicalBook. --INVALID-LINK--
-
A Head-to-Head Battle in Suzuki-Miyaura Coupling: Methyl 3-boronobenzoate vs. 3-carboxyphenylboronic acid - Benchchem. --INVALID-LINK--
-
This compound | CAS 104670-74-8 | SCBT. --INVALID-LINK--
-
This compound: A Key Intermediate for Pharmaceutical Synthesis. --INVALID-LINK--
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives - Benchchem. --INVALID-LINK--
-
Methyl 2-amino-5-bromobenzoate 96 52727-57-8 - Sigma-Aldrich. --INVALID-LINK--
-
Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid - Benchchem. --INVALID-LINK--
-
Methyl 2-amino-3-bromo-benzoate | 104670-74-8 - Manchester Organics. --INVALID-LINK--
-
An In-depth Technical Guide to Methyl 3-boronobenzoate: Discovery, Synthesis, and Applications - Benchchem. --INVALID-LINK--
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. --INVALID-LINK--
-
Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem. --INVALID-LINK--
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 16. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Methyl 2-amino-3-bromobenzoate
Welcome to the technical support guide for Methyl 2-amino-3-bromobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term stability and integrity of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The most common visual indicator of degradation is a color change. Fresh, pure this compound is typically a white to off-white or light brown powder or crystalline solid.[1] The development of a more pronounced yellow, brown, or even dark purple hue suggests the formation of oxidation products. Another sign is a change in the physical state, such as clumping or the appearance of an oily residue, which could indicate hydrolysis or the absorption of moisture.
Q2: What is the optimal temperature for long-term storage?
A2: For long-term stability, it is highly recommended to store this compound in a cool, dry place.[1] Refrigeration is a common and effective practice for storing aromatic amines to minimize degradation.[2] Some suppliers recommend room temperature storage in an inert atmosphere.[3] However, for extended periods, storing at refrigerated temperatures (2-8 °C) will slow down potential degradation pathways. Studies on other aromatic amines have shown that storage at low temperatures, such as -20°C or -70°C, can maintain stability for over a year.[4][5]
Q3: How does atmospheric exposure affect the stability of this compound?
A3: this compound, being an aromatic amine, is susceptible to oxidation in the presence of air (oxygen). The amino group can be oxidized, leading to the formation of colored impurities and a decrease in purity. It is also important to protect the compound from moisture, as amines can be hygroscopic.[6] Hydrolysis of the ester group is another potential degradation pathway, which would be accelerated by the presence of moisture and acidic or basic contaminants.
Q4: Are there any chemical incompatibilities I should be aware of during storage?
A4: Yes, it is crucial to avoid storing this compound with incompatible materials. These primarily include strong oxidizing agents and strong bases.[7] Strong oxidizing agents can react with the amine group, while strong bases can promote the hydrolysis of the methyl ester.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Stored Material
-
Observation: The stored this compound has developed a noticeable yellow or brown color.
-
Probable Cause: This is a classic sign of oxidation of the aromatic amine functional group. Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures, leads to the formation of colored polymeric or oxidized species.
-
Troubleshooting Workflow:
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. 104670-74-8|this compound|BLD Pharm [bldpharm.com]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Incomplete Conversion in Derivatization Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chemical derivatization. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental work. An incomplete derivatization can compromise the accuracy, precision, and sensitivity of your analysis, making effective troubleshooting a critical skill.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chromatogram shows a small peak for my derivative and a large, often tailing peak for my underivatized analyte. What is the most likely cause?
This is a classic symptom of an incomplete or failed derivatization reaction.[2] The underivatized analyte, being more polar, interacts more strongly with the analytical column, leading to poor peak shape and altered retention time.[2] The small derivative peak indicates that the reaction has simply not proceeded to completion. Several factors could be at play, and a systematic approach is the key to resolving this issue.
Primary Suspects:
-
Presence of Water: Many derivatization reagents, especially silylating agents like BSTFA and MSTFA, are highly sensitive to moisture.[2][3] Water will preferentially react with the reagent, consuming it and rendering it unavailable to react with your analyte.[2][4]
-
Insufficient Reagent: The stoichiometry of the reaction is critical. An inadequate amount of derivatizing reagent will naturally lead to an incomplete reaction.
-
Suboptimal Reaction Conditions: Derivatization reactions are governed by kinetics, meaning that time and temperature are critical parameters.[2][6]
-
Solution: You may need to optimize the reaction time and temperature.[4] If the reaction is known to be slow, increasing the incubation time or cautiously raising the temperature can significantly improve the yield.[3][6] It is advisable to perform a time-course study to determine the optimal reaction time.[3][5]
-
Q2: I've addressed the common issues, but my derivatization is still incomplete. What other factors should I consider?
If you've ruled out the primary culprits, it's time to delve deeper into the nuances of your reaction.
-
Reagent Quality and Storage: Derivatization reagents can degrade over time, especially if not stored under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).[7]
-
Sample Matrix Effects: The "matrix" refers to all other components in your sample besides the analyte of interest.[9] These components can interfere with the derivatization reaction, either by competing for the reagent or by altering the reaction environment.[5][9][10]
-
Reaction pH: For many derivatization reactions, the pH of the reaction mixture is critical for success.[7] For example, the derivatization of amino acids with AccQ-Tag reagent requires a pH range of 8.2 to 10.1 for the reaction to be complete.
-
Solution: Ensure the pH of your reaction mixture is within the optimal range for your specific derivatization chemistry. This may require the use of a suitable buffer.[9]
-
-
Solvent Effects: The solvent in which the derivatization is performed can influence the reaction rate and equilibrium. Protic solvents like alcohols or water are generally incompatible with silylating reagents.[11]
-
Solution: Choose a solvent that is compatible with your derivatization reagent and in which your analyte is soluble.
-
Q3: My derivatized sample seems to be unstable, leading to decreasing peak areas over time. How can I address this?
The stability of the formed derivative is a crucial consideration, as degradation can lead to inaccurate quantification.[12][13]
-
Inherent Instability: Some derivatives are inherently unstable and can be susceptible to hydrolysis, oxidation, or light-catalyzed degradation.[12][14]
-
Reaction with Mobile Phase: In LC-MS, reactive derivatives can sometimes react with components of the mobile phase, such as water or methanol.[14]
-
Solution: If derivative instability is suspected, investigate the use of a different, more stable derivatization reagent or modify the mobile phase composition if possible.
-
A Systematic Approach to Troubleshooting Incomplete Derivatization
To visually guide you through the troubleshooting process, the following flowchart outlines a logical sequence of steps to diagnose and resolve incomplete derivatization.
Experimental Protocol: Optimizing Derivatization Reaction Conditions
When faced with incomplete derivatization, a systematic optimization of reaction parameters is often necessary.[6][15] This protocol provides a general framework for optimizing reaction temperature and time.
Objective: To determine the optimal temperature and time for the derivatization reaction to achieve maximum conversion of the analyte to its derivative.
Materials:
-
Analyte standard solution of known concentration
-
Derivatizing reagent
-
Anhydrous reaction solvent
-
Heating block or water bath
-
Reaction vials with caps
-
Gas chromatograph (GC) or liquid chromatograph (LC) with an appropriate detector
Procedure:
-
Preparation:
-
Prepare a series of reaction vials, each containing a fixed amount of the analyte standard.
-
Evaporate the solvent to dryness under a stream of nitrogen if necessary.
-
-
Temperature Optimization:
-
To separate sets of vials, add the derivatizing reagent and solvent.
-
Incubate each set at a different temperature (e.g., 60°C, 70°C, 80°C, 90°C) for a fixed period (e.g., 30 minutes).
-
After incubation, cool the vials to room temperature.
-
Analyze an aliquot from each vial by GC or LC.
-
Compare the peak area of the derivative at each temperature. The temperature that yields the highest peak area is the optimal temperature.
-
-
Time Optimization:
-
Using the optimal temperature determined in the previous step, prepare a new series of vials.
-
Add the derivatizing reagent and solvent to each vial.
-
Incubate the vials at the optimal temperature.
-
Remove one vial at different time points (e.g., 15, 30, 45, 60, 90 minutes).
-
Cool the removed vial immediately to stop the reaction.
-
Analyze an aliquot from each vial by GC or LC.
-
Plot the derivative peak area against time. The time at which the peak area plateaus is the optimal reaction time.
-
Data Presentation: Effect of Reaction Parameters on Derivatization Efficiency
The following table summarizes the expected outcomes of optimizing key reaction parameters.
| Parameter | Condition | Expected Effect on Conversion | Rationale |
| Temperature | Too Low | Incomplete Conversion | Insufficient energy to overcome the activation energy of the reaction.[6] |
| Optimal | Complete Conversion | Sufficient energy for the reaction to proceed to completion in a reasonable time.[6][15] | |
| Too High | Derivative Degradation | The derivative may be thermally unstable, leading to lower yields.[3] | |
| Time | Too Short | Incomplete Conversion | The reaction has not had enough time to reach completion.[2][6] |
| Optimal | Complete Conversion | The reaction has reached equilibrium or completion.[3][15] | |
| Too Long | Potential for Side Reactions | Prolonged reaction times, especially at high temperatures, can sometimes lead to the formation of unwanted byproducts.[3] | |
| Reagent Molar Ratio | Too Low | Incomplete Conversion | Insufficient reagent to react with all analyte molecules.[2][5] |
| Optimal (Excess) | Complete Conversion | Drives the reaction equilibrium towards the product side.[5][8] | |
| Gross Excess | Potential for Interference | A large excess of reagent can sometimes interfere with chromatographic analysis, causing a rising baseline or extraneous peaks.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. support.waters.com [support.waters.com]
- 8. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. enamine.net [enamine.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Palladium Catalyst Residues from Methyl 2-amino-3-bromobenzoate
Welcome to the technical support center for the purification of Methyl 2-amino-3-bromobenzoate. The use of palladium catalysts in cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the efficient formation of complex molecules.[1][2] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) or intermediate is a critical challenge.[2][3] Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), limit the allowable amount of palladium in drug substances due to its potential toxicity.[2][4][5]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of palladium residues from this compound and similar compounds. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Palladium, while an excellent catalyst, is a heavy metal with documented toxic effects.[2] Regulatory bodies worldwide, including the FDA and EMA, have established strict limits for heavy metal impurities in active pharmaceutical ingredients (APIs).[6][7][8] For oral medications, the limit for palladium is typically in the range of 5-10 ppm.[9] Failure to meet these limits can result in the rejection of a drug candidate and significant delays in development.[10]
Q2: What are the primary methods for palladium removal?
A2: The most common and effective methods for removing residual palladium include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[11]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[11]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a separate phase.[11]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[7][12]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[11][13]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors, including the form of the residual palladium (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous), the solubility and stability of your product, the solvent system, and the required final purity. A decision-making workflow is provided below to guide your selection.
Troubleshooting and Optimization Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: My product has a dark or grayish color after initial workup, indicating significant palladium contamination.
Possible Cause: The palladium catalyst has likely formed insoluble palladium black (Pd(0)) or other colloidal particles that are dispersed throughout your product.
Solution: Celite® Filtration
A simple and often effective first step is to filter the reaction mixture through a pad of Celite®.[14]
dot
Caption: Celite® Filtration Workflow for removing insoluble palladium.
Experimental Protocol: Celite® Filtration
-
Prepare a filtration setup with a Büchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and wet it with the reaction solvent.
-
Add a 1-2 cm layer of Celite® to the funnel and gently press it down to form a compact pad.
-
Slowly pour the reaction mixture onto the Celite® pad.
-
Wash the pad with a small amount of fresh solvent to ensure all the product is collected.
-
Combine the filtrate and washings and proceed with further purification if necessary.
Troubleshooting: If a dark color persists after Celite® filtration, soluble palladium species are likely present, requiring a more targeted removal method.
Issue 2: My product still contains unacceptable levels of palladium (>10 ppm) after Celite® filtration and/or crystallization.
Possible Cause: Soluble palladium species are present in your product. These can be challenging to remove by simple filtration or crystallization alone.
Solution 1: Activated Carbon Treatment
Activated carbon has a high surface area and can effectively adsorb dissolved palladium species.[14][15][16]
dot
Caption: Activated Carbon Treatment Workflow for soluble palladium removal.
Experimental Protocol: Activated Carbon Treatment
-
Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF).[11]
-
Add 5-10 wt% of activated carbon to the solution.[14]
-
Stir the mixture at room temperature for 2-4 hours.[14]
-
Filter the mixture through a pad of Celite® to remove the activated carbon.[14]
-
Wash the Celite® pad with fresh solvent.
-
Concentrate the filtrate to obtain the purified product.
-
Analyze the palladium content using ICP-MS or a similar sensitive analytical technique.[5][6]
Solution 2: Metal Scavengers
Specialized scavenger resins, which are solid supports functionalized with ligands that have a high affinity for palladium, offer a more selective method for palladium removal.[6][7][17] Thiol-functionalized silica (Si-Thiol) and macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are common and effective choices.[7][18]
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Disadvantages |
| Si-Thiol | Thiol (-SH) | Pd(0), Pd(II) | High efficiency, good for a broad range of Pd species.[7] | Can sometimes have non-specific binding to the product. |
| MP-TMT | Trimercaptotriazine | Pd(II) | Highly selective for Pd(II), low product loss.[7][19] | May be less effective for Pd(0) species. |
| Activated Carbon | N/A (adsorption) | Pd(0), Pd(II) | Cost-effective, readily available.[15][16] | Can lead to product loss due to non-specific adsorption.[18] |
Experimental Protocol: Palladium Scavenging
-
Screening: If you are unsure which scavenger to use, it is advisable to screen a small selection to determine the most effective one for your system.[17][20]
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Addition: Add the selected scavenger (typically 5-20 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[11]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[11]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[11]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[11]
Issue 3: I am experiencing significant product loss during the palladium removal step.
Possible Cause: Your product may be adsorbing to the activated carbon or scavenger resin along with the palladium.
Solutions:
-
Reduce the amount of adsorbent: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.[13]
-
Screen different scavengers: Some scavengers have lower non-specific binding than others.[13]
-
Change the solvent: The solvent can influence the interaction of your product with the adsorbent.[13]
-
Consider alternative methods: If product loss remains high, explore other purification techniques like crystallization or extraction.[13]
Issue 4: The palladium removal is inconsistent from batch to batch.
Possible Cause: The speciation of the palladium catalyst may vary between batches, affecting the efficiency of your chosen removal method.
Solutions:
-
Consistent Reaction Conditions: Ensure that your reaction conditions (temperature, time, atmosphere) are consistent to minimize variations in palladium speciation.
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[11]
Advanced Strategies: Binary Scavenging Systems
For particularly challenging separations, a binary system of a chelating agent combined with an adsorbent like activated carbon or silica gel can be highly effective.[21] The chelating agent forms a complex with the palladium, which is then adsorbed by the solid support.[21]
dot
Caption: Mechanism of a binary scavenging system.
Analytical Verification
Quantification of residual palladium is essential to validate your purification process. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for this analysis due to its high sensitivity and accuracy.[3][6] Other techniques like atomic absorption spectroscopy and X-ray fluorescence can also be used.[6]
Conclusion
The removal of palladium catalyst residues from this compound is a critical step in ensuring the safety and quality of the final product. By understanding the underlying principles of different purification methods and systematically troubleshooting common issues, you can develop a robust and efficient process to meet stringent regulatory requirements.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. sopachem.com [sopachem.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-3-bromobenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible research. Methyl 2-amino-3-bromobenzoate, a key building block in the synthesis of various pharmaceutically active compounds, demands rigorous characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level.[3][4]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide will utilize predicted spectral data as a basis for a thorough comparative analysis. This approach, grounded in the fundamental principles of NMR spectroscopy and supplemented with data from analogous structures, offers a valuable framework for researchers working with this and similar molecules.
Understanding the Molecular Landscape: Predicting the NMR Fingerprint
The chemical structure of this compound, with its substituted benzene ring, dictates a unique set of electronic environments for each proton and carbon atom. These differences in local magnetic fields are the foundation of the NMR spectrum, resulting in a characteristic pattern of chemical shifts, signal multiplicities, and coupling constants.
The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the benzene ring are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing bromo (-Br) and methyl ester (-COOCH₃) groups.[5] Generally, electron-donating groups shift proton signals upfield (to a lower ppm value), while electron-withdrawing groups shift them downfield (to a higher ppm value).[5] The interplay of these effects, along with the ortho, meta, and para relationships between the protons, governs the final appearance of the spectrum.
Similarly, the ¹³C NMR spectrum reveals a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are typically observed in the 110-160 ppm range.[5] The positions of these signals are also modulated by the attached substituents.
To provide a quantitative basis for our analysis, predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using established algorithms that consider the vast repository of known NMR data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.85 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |
| H-4 | 7.30 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |
| H-5 | 7.05 | Triplet (t) | J ≈ 8.0 |
| NH₂ | 5.0 (broad) | Singlet (s) | - |
| OCH₃ | 3.90 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168.0 |
| C-2 | 148.0 |
| C-6 | 135.0 |
| C-4 | 125.0 |
| C-5 | 122.0 |
| C-1 | 118.0 |
| C-3 | 110.0 |
| OCH₃ | 52.0 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is paramount for accurate structural verification. The following is a standardized, step-by-step methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. ¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Typically, 16 to 64 scans are sufficient for a sample of this concentration.
4. ¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width covering the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to be observed reliably.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Comparative Analysis: NMR vs. Other Techniques
While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization of a compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[7] For this compound, one would expect to see characteristic stretches for the N-H bonds of the amine, the C=O of the ester, and C-O bonds. However, IR does not provide the detailed connectivity information that NMR does.
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule.[7] This is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. While MS confirms the pieces of the puzzle, NMR shows how they are connected.
-
X-ray Crystallography: For crystalline solids, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule. It is considered the gold standard for structural determination. However, it requires a suitable single crystal, which is not always obtainable.
The relationship between these techniques in a typical characterization workflow can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. app.nmrium.com [app.nmrium.com]
- 3. NMR Database for Faster Structural Data | CAS [cas.org]
- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Visualizer loader [nmrdb.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Modern Quinazolinone Synthesis: Evaluating Alternatives to Methyl 2-amino-3-bromobenzoate
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Historically, synthetic routes have often relied on pre-functionalized benzene rings, such as Methyl 2-amino-3-bromobenzoate, to construct this bicyclic heterocycle. While effective, such starting materials can be costly and may limit the accessible chemical diversity.
Modern synthetic chemistry has ushered in an era of more efficient, atom-economical, and versatile strategies. This guide provides an in-depth comparison of contemporary alternative reagents for quinazolinone synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale, comparative performance, and practical considerations for each approach, empowering researchers to make informed decisions in their synthetic design.
The Isatoic Anhydride Route: A Versatile and Powerful Precursor
Isatoic anhydride is arguably one of the most powerful and widely used precursors for quinazolinone synthesis due to its dual reactivity.[3] It serves as a convenient source of an in situ generated 2-aminobenzoyl group, readily reacting with a wide array of nucleophiles. This approach is particularly amenable to one-pot, multicomponent reactions (MCRs), which enhance synthetic efficiency by minimizing intermediate isolation steps.[1][2]
Expertise & Experience: The Causality Behind the Choice
The power of isatoic anhydride lies in its reaction mechanism. A primary amine will preferentially attack the more electrophilic C4 carbonyl, leading to a ring-opening and subsequent decarboxylation to form a 2-amino-N-substituted-benzamide intermediate.[2] This intermediate can then react with a second electrophile (often an aldehyde or orthoester) to form the second ring and complete the quinazolinone core. This predictable, stepwise reactivity within a single pot is the foundation of its utility in MCRs. The choice of catalyst, often a Lewis or Brønsted acid, is critical for activating the second electrophile (e.g., an aldehyde), thereby facilitating the final cyclization.[4]
Visualizing the Workflow: Isatoic Anhydride Pathway
Caption: General workflow for quinazolinone synthesis via isatoic anhydride.
Representative Experimental Protocol: Three-Component Synthesis
The following protocol is adapted from methodologies utilizing isatoic anhydride in multicomponent reactions.[4]
-
To a round-bottom flask, add isatoic anhydride (1.0 mmol), a primary amine (1.0 mmol), and an aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of an acid catalyst, such as citric acid or dodecylbenzene sulfonic acid (5-10 mol%).[4]
-
Stir the reaction mixture under reflux conditions (or as specified by the chosen catalyst system) for 1-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the crude quinazolinone.
-
If necessary, purify the product further by recrystallization from a suitable solvent like ethanol.
The 2-Aminobenzonitrile Pathway: A Direct Route to Diverse Scaffolds
2-Aminobenzonitriles offer a distinct and highly effective entry point to the quinazolinone core. The nitrile group is a versatile handle that can be transformed into the requisite carbonyl and nitrogen functionalities of the pyrimidinone ring. Modern methods often employ tandem reactions where an alcohol serves as both a reactant and a solvent, showcasing excellent atom economy.[5]
Expertise & Experience: The Causality Behind the Choice
Ruthenium(II)-catalyzed tandem reactions exemplify the elegance of this approach.[5] The catalyst facilitates the transformation of a primary alcohol into an aldehyde in situ. This aldehyde then condenses with the amino group of the 2-aminobenzonitrile to form a Schiff base. Subsequently, the nitrile group is hydrated to an amide, followed by an intramolecular cyclization to yield the final quinazolinone product. This cascade of reactions in a single operation, driven by a sophisticated catalyst, avoids the need for stoichiometric oxidants and minimizes waste.
Visualizing the Workflow: 2-Aminobenzonitrile Pathway
Caption: Tandem synthesis of quinazolinones from 2-aminobenzonitriles.
Representative Experimental Protocol: Ru(II)-Catalyzed Tandem Synthesis
This protocol is a representation of the sustainable synthesis developed by Ghorai and colleagues.[5]
-
In a sealed reaction tube, combine 2-aminobenzonitrile (1.0 mmol), the desired alcohol (2.0 mL), and water (0.5 mL).
-
Add the Ru(II) catalyst complex (e.g., [Ru(p-cymene)Cl₂]₂) (2.5 mol%) and the appropriate ligand.
-
Seal the tube and heat the mixture at a specified temperature (e.g., 120 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the pure quinazolinone.
The 2-Halobenzoic Acid Approach: Leveraging C-N Coupling
2-Halobenzoic acids and their derivatives (like 2-halobenzamides) are readily available starting materials that can be converted to quinazolinones via C-N bond formation reactions.[6] These methods can be broadly categorized into transition-metal-catalyzed (often copper) and transition-metal-free approaches.
Expertise & Experience: The Causality Behind the Choice
Copper-catalyzed methods are efficient for coupling 2-halobenzoic acids with amidines. The copper catalyst facilitates the initial N-arylation, forming a C-N bond between the benzoic acid and the amidine, followed by an intramolecular condensation to close the ring.[7][8]
Transition-metal-free methods represent a greener and more cost-effective alternative.[9][10] These reactions are typically base-promoted (e.g., with KOH) in a polar aprotic solvent like DMSO. The mechanism proceeds through a nucleophilic aromatic substitution (SNAr) where the amidine displaces the halide, followed by a base-mediated intramolecular cyclization. The choice of a strong base and high temperature is crucial to drive the SNAr reaction, especially with less reactive halides like bromine or chlorine.[9]
Visualizing the Workflow: 2-Halobenzoic Acid Pathway
Caption: Comparative pathways from 2-halobenzoic acids.
Representative Experimental Protocol: Transition-Metal-Free Synthesis
This protocol is based on the work of Bhanage and colleagues.[9]
-
To a reaction vial, add the substituted 2-halobenzoic acid (1.0 mmol), amidine hydrochloride (1.1 mmol), and potassium hydroxide (KOH, 2.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 2 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 10 minutes, then heat to 120 °C for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Add water (2 mL) and ethyl acetate (4 mL) and separate the phases.
-
Extract the aqueous layer with ethyl acetate (3 x 3 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Performance Summary
To provide a clear, at-a-glance comparison, the key performance metrics of these alternative routes are summarized below.
| Starting Material | Typical Co-Reagents | Catalyst / Conditions | Typical Yields | Key Advantages | Key Limitations |
| Isatoic Anhydride | Primary Amines, Aldehydes, Orthoesters | Acid or Base Catalysis, MCRs[2][4] | Good to Excellent (60-95%) | High versatility, ideal for MCRs, readily available, operational simplicity. | Decarboxylation step can sometimes lead to side products. |
| 2-Aminobenzonitrile | Alcohols, Aldehydes | Ru(II) or Cu(I) Catalysis[5] | Good to Excellent (70-95%) | High atom economy, uses simple alcohols as alkylating agents, sustainable. | Requires specific metal catalysts which can be expensive or require ligands. |
| 2-Halobenzoic Acid | Amidines | Cu(I) Catalysis or Base-Promoted (KOH)[7][9] | Good to Excellent (up to 99%) | Readily available starting materials, can be transition-metal-free. | Metal-free methods often require high temperatures; potential for metal contamination in catalyzed routes. |
| 2-Aminobenzamide | Aldehydes, Alcohols, DMSO | Various (Metal-catalyzed, Oxidative, Metal-free)[11][12] | Moderate to Good (50-90%) | Direct precursor, avoids nitrile hydration or decarboxylation steps. | Can require oxidants; some C1 sources (like DMSO) have limited scope. |
| Anthranilic Acid | Amines, Orthoesters, Amides | Acid Catalysis, Microwave Irradiation[13][14] | Good to Excellent (80-95%) | Inexpensive starting material, classic and well-established (Niementowski reaction). | Often requires high temperatures or microwave assistance for good yields. |
Conclusion and Future Outlook
While this compound remains a viable reagent, the modern synthetic landscape offers a rich portfolio of more efficient, cost-effective, and versatile alternatives.
-
For Diversity-Oriented Synthesis: The isatoic anhydride route is unparalleled, offering a robust platform for multicomponent reactions to rapidly generate libraries of complex quinazolinones.
-
For Green & Sustainable Chemistry: The 2-aminobenzonitrile pathway, particularly with alcohol co-reagents, stands out for its high atom economy and the use of sustainable building blocks.
-
For Cost-Effectiveness and Scalability: The transition-metal-free synthesis from 2-halobenzoic acids provides an operationally simple and scalable method, avoiding the cost and purification challenges associated with metal catalysts.[9]
The trajectory of quinazolinone synthesis is clearly moving towards greater efficiency and sustainability. Future innovations will likely focus on C-H activation methodologies, broader applications of organocatalysis, and flow chemistry setups to further streamline the production of these vital medicinal scaffolds.
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA11159E [pubs.rsc.org]
- 10. Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines | Semantic Scholar [semanticscholar.org]
- 11. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Comparative Guide to the Characterization of Methyl 2-amino-3-bromobenzoate Impurities by LC-MS
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Methyl 2-amino-3-bromobenzoate is a critical starting material and key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an amino group, a bromine atom, and a methyl ester, provides a versatile scaffold for building complex therapeutic molecules.[1] However, the synthetic route and subsequent storage can introduce impurities—unwanted chemical substances that provide no therapeutic benefit and can potentially compromise the safety and efficacy of the final drug product.[2][3][4]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3] The ICH Q3A(R2) guideline, in particular, requires the reporting, identification, and qualification of impurities in new drug substances.[5][6][7] Any impurity present at a level of 0.10% or higher must generally be identified and characterized.[8][9] This necessitates the use of highly sensitive and selective analytical techniques, among which Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for its ability to separate, detect, and identify trace-level impurities in complex matrices.[10][11]
This guide provides a comprehensive comparison of LC-MS methodologies for the robust characterization of potential impurities in this compound, offering field-proven insights and detailed experimental protocols to support drug development and quality control programs.
Understanding the Impurity Profile of this compound
A successful characterization strategy begins with a theoretical understanding of the potential impurities that may arise. These can be broadly classified as process-related impurities and degradation products.[7][12]
-
Process-Related Impurities: These originate from the manufacturing process.[3] For this compound, likely impurities include:
-
Unreacted Starting Materials: Such as 2-amino-3-bromobenzoic acid or residual methanol from an esterification process.[13]
-
Intermediates: Incomplete reaction products from multi-step syntheses.
-
By-products: Arising from side reactions, such as over-bromination leading to di-brominated species, or the formation of isomers (e.g., Methyl 2-amino-5-bromobenzoate).[13]
-
-
Degradation Products: These form during storage or handling due to exposure to factors like heat, light, or moisture.[13] Hydrolysis of the methyl ester back to the carboxylic acid is a plausible degradation pathway.
LC-MS Workflow for Impurity Characterization
The systematic approach to identifying and quantifying impurities involves a multi-step workflow. The choice of mass spectrometry technique is pivotal and depends on the objective: initial identification of unknowns or routine quantification of known impurities.
Comparative Analysis of Mass Spectrometry Techniques
The two primary LC-MS approaches for impurity analysis are High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). The choice between them is driven by the specific analytical goal.
| Feature | High-Resolution MS (e.g., Q-TOF, Orbitrap) | Tandem MS (e.g., Triple Quadrupole, QqQ) |
| Primary Use | Identification & Structure Elucidation of unknown impurities. | Quantification of known, specified impurities. |
| Mass Accuracy | Excellent (< 5 ppm). Allows for confident determination of elemental composition. | Low resolution; provides nominal mass information. |
| Operational Mode | Full Scan MS to detect all ions; MS/MS for fragmentation of selected ions. | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Sensitivity | Good for detection; quantification can be less sensitive than targeted MS/MS. | Unmatched for trace-level quantification due to noise reduction in MRM mode. |
| Data Output | High-resolution mass spectra and fragmentation patterns for structural proposals. | Quantitative data (concentration) for specific target analytes. |
| Best For | Initial impurity profiling, forced degradation studies, identifying novel impurities. | Routine quality control, batch release testing, stability studies. |
Expert Rationale: For a new drug substance like this compound, the initial characterization should always employ HRMS . The ability to obtain an accurate mass measurement is the most powerful tool for identifying an unknown compound, as it significantly constrains the number of possible elemental formulas. Once impurities are identified and reference standards are procured or synthesized, a more sensitive and cost-effective Tandem MS (QqQ) method should be developed and validated for routine quantitative monitoring.
Detailed Experimental Protocol: A Self-Validating Approach
This protocol outlines a robust method for the initial identification and subsequent quantification of impurities in this compound.
Part 1: Sample and Standard Preparation
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water. This is chosen for its compatibility with reversed-phase chromatography and its ability to solubilize the API and a wide range of potential impurities.
-
Stock Solution: Accurately weigh and dissolve this compound in the diluent to achieve a concentration of 1.0 mg/mL.
-
Working Solution: Dilute the Stock Solution with the diluent to a final concentration of 0.1 mg/mL for analysis. This concentration is typically sufficient for detecting impurities at the 0.1% level without saturating the detector with the main API peak.
Part 2: Liquid Chromatography (LC) Method
-
Rationale: A C18 stationary phase is selected for its hydrophobic properties, which are well-suited for retaining the aromatic ring of the analyte and its impurities. A gradient elution is employed to ensure separation of compounds with a range of polarities. The acidic mobile phase (formic acid) promotes good peak shape and enhances ionization in positive ESI mode.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 0.1 min; hold at 5% B for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
Part 3: Mass Spectrometry (MS) Method
The following tables provide starting parameters for both an identification (HRMS) and a quantification (Tandem MS) workflow.
A) HRMS for Identification (Q-TOF or Orbitrap)
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Scan Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Gas Temp. | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Acquisition Mode | MS1 Full Scan followed by data-dependent MS/MS on the top 3 most intense ions |
B) Tandem MS for Quantification (Triple Quadrupole)
-
Rationale: The MRM transitions are specific to the parent ion and a characteristic fragment ion, providing exceptional selectivity and minimizing matrix interference.[14] The values below are hypothetical and must be optimized empirically for each specific impurity.
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Parent Ion (m/z) |
| Hypothetical Impurity 1 | e.g., 244.0 |
| Hypothetical Impurity 2 | e.g., 308.9 |
Data Analysis and Structure Elucidation
-
Peak Detection: Process the chromatogram to detect all peaks, particularly those above the reporting threshold (e.g., >0.05% relative peak area).
-
Accurate Mass & Formula Generation (HRMS): For each unknown impurity peak, extract the accurate mass from the HRMS data. Use software to generate possible elemental formulas that fit the measured mass within a narrow tolerance (e.g., < 5 ppm). The presence of bromine is easily confirmed by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).[15]
-
Fragmentation Analysis (MS/MS): Analyze the MS/MS spectrum for the impurity. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen or cleavage adjacent to functional groups.[16][17][18] For example, a common fragment for methyl esters is the loss of methanol (CH3OH, 32 Da) or a methoxy radical (•OCH3, 31 Da). By piecing together the neutral losses and fragment ions, a putative structure can be proposed.
-
Method Validation: Once impurities are identified and a quantitative method is established, it must be validated according to ICH Q2(R2) guidelines.[19] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[20][21][22]
Conclusion
A dual-strategy approach using both high-resolution and tandem mass spectrometry provides a comprehensive and robust framework for the characterization of impurities in this compound. Initial screening with LC-HRMS is indispensable for the confident identification of unknown impurities, leveraging accurate mass and isotopic patterns to determine elemental compositions. Following identification, targeted and highly sensitive LC-MS/MS methods can be developed and validated for routine quantification to ensure the quality, safety, and regulatory compliance of the final drug substance. This systematic, science-driven approach is fundamental to modern pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. jpionline.org [jpionline.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ijpsr.com [ijpsr.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 10. rsc.org [rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. biosynce.com [biosynce.com]
- 14. benchchem.com [benchchem.com]
- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fda.gov [fda.gov]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. wjarr.com [wjarr.com]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Methyl 2-amino-3-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of a challenging substrate, Methyl 2-amino-3-bromobenzoate. The presence of both an electron-donating amino group and an electron-withdrawing ester group, ortho to the bromine atom, presents unique steric and electronic challenges that necessitate careful catalyst selection for optimal reaction outcomes.
The Challenge: Steric Hindrance and Electronic Effects
The substrate, this compound, is an important building block in medicinal chemistry. However, its structure poses a significant hurdle for the oxidative addition step in the Suzuki-Miyaura catalytic cycle. The bulky amino and methyl ester groups flanking the bromine atom sterically hinder the approach of the palladium catalyst. Furthermore, the electron-donating nature of the amino group can influence the reactivity of the aryl bromide. Overcoming these challenges requires catalyst systems that are both highly active and sterically accommodating.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The efficiency of each step is heavily influenced by the choice of palladium source, ligand, base, and solvent.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Palladium Catalyst Systems
The choice of the palladium catalyst system is critical for achieving high yields and reaction efficiency. Below is a comparative analysis of commonly employed and advanced catalyst systems for the Suzuki coupling of sterically hindered and electron-rich aryl bromides like this compound.
Traditional Catalyst Systems: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-stable, and commercially available catalyst that has been widely used for a variety of Suzuki reactions.
-
Mechanism of Action: In solution, Pd(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated and highly reactive Pd(PPh₃)₂ and Pd(PPh₃)₃ species, which are the active catalysts. The triphenylphosphine ligands are relatively bulky, which can be advantageous for promoting reductive elimination.
-
Performance: While reliable for many substrates, Pd(PPh₃)₄ often requires higher catalyst loadings (3-5 mol%) and elevated temperatures (80-100 °C) for challenging substrates. For this compound, yields can be moderate, and reaction times may be prolonged. Side reactions, such as phosphonium salt formation, can also occur.
Second-Generation Catalysts: Palladium(II) Precatalysts with Bulky, Electron-Rich Phosphine Ligands
The development of bulky and electron-rich phosphine ligands, often used in conjunction with Pd(OAc)₂ or Pd₂(dba)₃, has revolutionized the field of cross-coupling. These ligands accelerate the rates of both oxidative addition and reductive elimination.
-
Key Ligands:
-
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically demanding substrates. Their steric bulk promotes the formation of monoligated palladium species, which are highly reactive in oxidative addition. The electron-rich nature of these ligands also stabilizes the palladium center throughout the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. They are particularly effective for the coupling of aryl chlorides and can offer high turnover numbers.
-
-
Performance: These systems generally outperform Pd(PPh₃)₄, allowing for lower catalyst loadings (often <1 mol%), milder reaction conditions (sometimes at room temperature), and significantly higher yields with challenging substrates. For this compound, catalyst systems employing ligands like SPhos are expected to provide excellent results.
Preformed and Palladacycle Catalysts
Preformed catalysts and palladacycles offer advantages in terms of air and moisture stability, as well as ease of handling.
-
Examples: Buchwald's G1, G2, and G3 precatalysts are commercially available and highly active for a broad range of cross-coupling reactions. Palladacycles, such as the Herrmann-Beller catalyst, are also effective but may require activation at higher temperatures.
-
Performance: These catalysts often exhibit high activity and can be used at very low loadings. They provide a reliable and reproducible method for initiating the catalytic cycle.
Heterogeneous Palladium Catalysts
Palladium on carbon (Pd/C) and palladium nanoparticles supported on various materials offer the significant advantage of easy separation from the reaction mixture and potential for recycling.
-
Mechanism: It is often debated whether the catalysis is truly heterogeneous or if it proceeds via a "release and capture" mechanism where active palladium species leach into the solution.
-
Performance: While attractive from a process chemistry perspective, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts for sterically hindered substrates. Reaction conditions might need to be more forcing, and leaching of palladium into the product can be a concern, particularly in pharmaceutical applications.
Experimental Data: A Comparative Summary
The following table summarizes representative experimental conditions and outcomes for the Suzuki-Miyaura coupling of substrates similar to this compound, highlighting the efficacy of different palladium catalyst systems. Direct comparative data for this compound is limited in the literature, so data for structurally related ortho-substituted anilines and benzoic acids are presented as a guide.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analogue |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | 4-Amino-3-bromobenzoic acid |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 90 | 2-Bromoaniline derivative |
| Quinoline-based Pd(II)-complex | - | Cs₂CO₃ | Toluene | Microwave | 0.25-1 | High | Methyl 2-amino-5-bromobenzoate |
| Pd/C | - | K₂CO₃ | Ethanol/H₂O | 80 | 2 | 98 | 4-Bromobenzoic acid |
Note: The performance of a given catalyst system is highly dependent on the specific arylboronic acid used and other reaction parameters. Optimization is often necessary to achieve the best results.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, employing a high-performance catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate. Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: In a separate vial, quickly weigh and dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this solution to the reaction flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
The choice of palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of the sterically and electronically challenging substrate, this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands such as SPhos generally offer superior performance in terms of yield, reaction time, and catalyst loading. For large-scale applications, the development of more robust and recyclable heterogeneous catalysts remains an area of active research. The protocols and comparative data presented in this guide provide a strong foundation for researchers to select and optimize conditions for this important transformation in the synthesis of novel pharmaceutical agents and other advanced materials.
A Comparative Guide to the Synthesis of Substituted N-Acylanthranilic Acids: From Classical to Contemporary Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylanthranilic Acids
N-acylanthranilic acids and their derivatives are a cornerstone in medicinal chemistry and materials science. This scaffold is the core of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like mefenamic acid and flufenamic acid.[1][2] Beyond their anti-inflammatory properties, these compounds serve as crucial intermediates in the synthesis of a diverse array of heterocyclic compounds, such as quinazolinones and acridones, which exhibit a broad spectrum of biological activities, including anticancer and antimalarial properties.
The synthetic challenge in preparing these molecules often lies in the efficient and selective formation of the N-acyl or N-aryl bond. Over the years, the synthetic chemist's toolbox has expanded from classical, high-temperature condensation reactions to sophisticated, milder catalytic systems. This guide provides a comparative analysis of the principal synthetic routes to substituted N-acylanthranilic acids, offering insights into their mechanisms, substrate scope, practical considerations, and providing detailed experimental protocols to inform your synthetic strategy.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target N-acylanthranilic acid is a critical decision, balancing factors such as cost, scalability, substrate availability, and the desired functional group tolerance. Here, we compare four major strategies: Direct N-Acylation, the Ullmann Condensation, the Buchwald-Hartwig Amination, and a novel Silver-Catalyzed approach.
| Feature | Direct N-Acylation | Ullmann Condensation | Buchwald-Hartwig Amination | Silver-Catalyzed Synthesis |
| Bond Formed | N-Acyl | N-Aryl | N-Aryl | N-Acyl |
| Typical Reactants | Anthranilic acid + Acylating agent (e.g., anhydride, acyl chloride) | 2-Halobenzoic acid + Amine/Aniline | 2-Halobenzoic acid + Amine/Aniline | Anthranil + Carboxylic acid |
| Catalyst | Often catalyst-free or base-catalyzed | Copper (Cu powder, CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand | Silver (Ag₂O) |
| Typical Temperature | Room temp. to reflux | High (150-220 °C), milder with ligands (~100 °C) | Lower (Room temp. to ~110 °C) | Moderate (~100 °C) |
| Key Advantages | Simple, atom-economical, catalyst-free for simple acyl groups. | Low-cost catalyst, robust for certain substrates. | Broad substrate scope, high functional group tolerance, milder conditions. | Novel, good functional group tolerance, uses readily available carboxylic acids. |
| Key Limitations | Limited to N-acylation; may not be suitable for complex or sensitive acyl groups. | Harsh conditions, limited substrate scope (often requires activated aryl halides), high catalyst loading. | Expensive catalyst and ligands, air-sensitive reagents. | Requires synthesis of anthranil precursor, newer method with less established scope. |
In-Depth Analysis of Synthetic Routes
Direct N-Acylation of Anthranilic Acid
This is the most straightforward method for introducing an acyl group onto the nitrogen atom of anthranilic acid. It is particularly effective for the synthesis of N-acylanthranilic acids where the corresponding acylating agent, such as an acid anhydride or acyl chloride, is readily available.
Causality Behind Experimental Choices: The reaction typically proceeds by nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of the acylating agent. For simple acylations, like acetylation with acetic anhydride, the reaction can be run neat or in a simple solvent, often with gentle heating to increase the reaction rate.[3] The use of a base, such as triethylamine or pyridine, may be employed to scavenge the acid byproduct (e.g., HCl) when using acyl chlorides, thereby driving the reaction to completion.[4][5]
Substrate Scope and Limitations: This method is highly efficient for the introduction of small, unhindered acyl groups. For example, N-acetylanthranilic acid can be readily prepared in high yield from anthranilic acid and acetic anhydride.[3] However, the use of more complex or sterically hindered acylating agents may require harsher conditions or lead to lower yields. Furthermore, this method is not applicable for the synthesis of N-aryl anthranilic acids (the fenamates).
-
In a fume hood, combine anthranilic acid (1.0 eq) and acetic anhydride (3-4 eq) in an Erlenmeyer flask.
-
Add a boiling stone and gently heat the mixture to boiling on a hot plate for approximately 15 minutes, ensuring all solids dissolve.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add a small amount of water to quench the excess acetic anhydride.
-
Heat the mixture to boiling again to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the product.
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold water, and dry to obtain N-acetylanthranilic acid.
The Ullmann Condensation: A Classic C-N Coupling
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-N bonds, and it has been a workhorse for the synthesis of N-aryl anthranilic acids for over a century. The traditional method involves the reaction of a 2-halobenzoic acid with an aniline in the presence of a copper catalyst at high temperatures.[6]
Causality Behind Experimental Choices: The reaction mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst.[7][8] The high temperatures are necessary to overcome the activation energy of the oxidative addition step. The use of a base, such as potassium carbonate, is essential to deprotonate the aniline and facilitate the formation of the copper amide intermediate. Modern modifications of the Ullmann reaction utilize ligands, such as 1,10-phenanthroline or amino acids, which can stabilize the copper catalyst and allow for lower reaction temperatures.[9] The use of microwave irradiation has also been shown to significantly reduce reaction times. More recently, ionic liquids have been employed as solvents to create a more environmentally benign process.[10][11]
Substrate Scope and Limitations: The classical Ullmann condensation generally requires harsh reaction conditions and often suffers from a limited substrate scope. The aryl halide typically needs to be activated by an electron-withdrawing group, and the reaction can be sensitive to sterically hindered substrates.[6] For instance, the synthesis of flufenamic acid involves the reaction of 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline, where the trifluoromethyl group helps to activate the aniline.[2] Despite these limitations, the low cost of the copper catalyst makes the Ullmann condensation an attractive option for large-scale synthesis of certain N-aryl anthranilic acids.
-
In a round-bottom flask equipped with a reflux condenser, combine the 2-halobenzoic acid (1.0 eq), the substituted aniline (1.0-1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper powder or copper(I) iodide (0.1-0.2 eq).
-
Add a high-boiling solvent such as DMF or use the aniline as the solvent.
-
Heat the reaction mixture to reflux (typically 150-200 °C) for 24 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure N-aryl anthranilic acid.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including N-aryl anthranilic acids.[12] It offers significant advantages over the Ullmann condensation, including milder reaction conditions, a broader substrate scope, and higher functional group tolerance.[13]
Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[14][15] The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are often used to promote the oxidative addition and reductive elimination steps.[16] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine in the catalytic cycle.[14]
Substrate Scope and Limitations: The Buchwald-Hartwig amination is compatible with a wide range of aryl halides (including chlorides, bromides, and iodides) and anilines, even those bearing sterically demanding substituents or a variety of functional groups.[17] This makes it a highly versatile method for the synthesis of a diverse library of N-aryl anthranilic acids. The main drawback of this method is the high cost of the palladium catalyst and the specialized phosphine ligands, which can be a limiting factor for large-scale synthesis.[18] Additionally, the catalysts and some of the reagents are air-sensitive, requiring the use of inert atmosphere techniques.
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 2-halobenzoic acid (1.0 eq), the substituted aniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (usually 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
The filtrate can be washed with aqueous acid to remove excess aniline, and the organic layer is then dried and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the pure N-aryl anthranilic acid.
Silver-Catalyzed Synthesis from Anthranils and Carboxylic Acids: A Novel Approach
A recent and innovative method for the synthesis of N-acyl anthranilic acids involves the silver-catalyzed reaction of anthranils (2,1-benzisoxazoles) with carboxylic acids.[1][19] This approach offers a practical and versatile alternative to traditional acylation methods.
Causality Behind Experimental Choices: The proposed mechanism involves the silver-catalyzed generation of an imino-ketene intermediate from the anthranil.[20] This highly reactive intermediate then reacts with the carboxylic acid to form a mixed anhydride, which undergoes an intramolecular N-acylation to furnish the final N-acyl anthranilic acid product. Silver(I) oxide (Ag₂O) has been found to be an effective catalyst for this transformation.
Substrate Scope and Limitations: A key advantage of this method is its broad substrate scope with respect to the carboxylic acid. A wide range of aliphatic and aromatic carboxylic acids, including sterically demanding ones, are compatible with the reaction conditions.[19] This allows for the synthesis of a diverse array of N-acyl anthranilic acids that might be difficult to access through direct acylation with the corresponding acyl chlorides or anhydrides. A limitation of this method is the need to first synthesize the substituted anthranil starting material, which may add an extra step to the overall synthetic sequence.
-
In a sealed tube, combine the substituted anthranil (1.0 eq), the carboxylic acid (1.2 eq), and silver(I) oxide (Ag₂O, 10 mol%).
-
Add a suitable solvent, such as 1,4-dioxane.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford the desired N-acyl anthranilic acid.
Visualizing the Synthetic Workflows
To better illustrate the sequence of operations for these key synthetic routes, the following diagrams are provided.
Caption: Workflow for Direct N-Acylation.
Caption: Workflow for Ullmann Condensation.
Caption: Workflow for Buchwald-Hartwig Amination.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for rational optimization of reaction conditions and troubleshooting of unexpected outcomes.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Practical Considerations: Safety and Scalability
Safety:
-
Direct Acylation: Acid anhydrides and acyl chlorides are corrosive and lachrymatory. These reactions should be performed in a well-ventilated fume hood.
-
Ullmann Condensation: The high temperatures involved pose a significant hazard.[21] Reactions should be conducted with appropriate shielding and temperature control. High-boiling solvents like DMF and nitrobenzene have their own specific hazards.
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric. Proper inert atmosphere techniques are essential.
-
General: As with all chemical reactions, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. A thorough risk assessment should be conducted before any new procedure is undertaken.[22]
Scalability and Cost:
-
Direct Acylation: This method is generally highly scalable and cost-effective, provided the acylating agent is inexpensive.
-
Ullmann Condensation: The low cost of copper catalysts makes this an attractive option for large-scale industrial synthesis, despite the harsh conditions.
-
Buchwald-Hartwig Amination: The high cost of palladium and specialized ligands can be a significant barrier to large-scale production.[18] However, the milder conditions and broader scope may justify the cost for high-value products. Catalyst screening and optimization are crucial to minimize cost.
-
Silver-Catalyzed Synthesis: The cost of the silver catalyst is intermediate between copper and palladium. The scalability of this newer method is still being explored.
Conclusion and Future Outlook
The synthesis of substituted N-acylanthranilic acids is a mature field with a rich history, yet it continues to evolve. The classical Ullmann condensation, while still relevant, has largely been superseded in laboratory settings by the more versatile and milder Buchwald-Hartwig amination. Direct acylation remains the most straightforward method for simple N-acyl derivatives. The emergence of novel methods, such as the silver-catalyzed synthesis from anthranils, demonstrates the ongoing quest for more efficient, sustainable, and versatile synthetic strategies.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of the specific target molecule, available resources, and desired scale of production. A thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, will enable the rational design of a synthetic plan to access these valuable compounds.
References
- 1. Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 19. Collection - Ag-Catalyzed Practical Synthesis of NâAcyl Anthranilic Acids from Anthranils and Carboxylic Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 22. documents.manchester.ac.uk [documents.manchester.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-amino-3-bromobenzoate
In the landscape of pharmaceutical development, the purity and precise quantification of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-amino-3-bromobenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception.[1][2] Its chemical structure, featuring an amino group, a bromine atom, and a methyl ester, provides a versatile scaffold for medicinal chemists.[2] This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in the principles of scientific integrity and adhere to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
The Critical Need for Validated Analytical Methods
The journey from a chemical intermediate to a commercial drug product is paved with rigorous quality control. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose.[6] For this compound, this translates to:
-
Ensuring Stoichiometric Accuracy in Synthesis: Precise quantification of this starting material is crucial for controlling reaction stoichiometry, maximizing yield, and minimizing the formation of impurities.
-
Monitoring Stability: Validated methods are essential for assessing the stability of the intermediate under various storage and handling conditions.
-
Impurity Profiling: The ability to separate and quantify the analyte from potential process-related impurities and degradation products is a cornerstone of a robust analytical procedure.
This guide will explore and compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it ideal for both quantification and impurity profiling.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to a target concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Validation According to ICH Q2(R1)/Q2(R2) Guidelines
A comprehensive validation of the HPLC method is critical to ensure its reliability.[3][4][5][6]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is demonstrated by analyzing a placebo (matrix without analyte), the analyte standard, and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.
Forced Degradation Studies: To further establish specificity, forced degradation studies are performed by subjecting a sample of this compound to stress conditions such as acid, base, oxidation, heat, and light.[8][9][10][11] The HPLC method should be able to separate the intact analyte from all degradation products.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Observations | Purity of Analyte Peak |
| 0.1 N HCl (80°C, 4h) | Minor degradation observed | Peak is spectrally pure |
| 0.1 N NaOH (80°C, 2h) | Significant degradation | Peak is spectrally pure |
| 3% H₂O₂ (RT, 24h) | Moderate degradation | Peak is spectrally pure |
| Heat (105°C, 48h) | Negligible degradation | Peak is spectrally pure |
| Photolytic (UV light) | Minor degradation | Peak is spectrally pure |
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] This is determined by analyzing a series of at least five concentrations of the reference standard.
Table 2: Linearity Data for this compound by HPLC
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy: The closeness of test results obtained by the method to the true value.[4] This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at three different concentration levels.
Table 3: Accuracy (Recovery) Data
| Spike Level | Concentration (µg/mL) | % Recovery (n=3) |
| 80% | 40 | 99.5% |
| 100% | 50 | 100.2% |
| 120% | 60 | 99.8% |
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis of the same sample on different days, by different analysts, or on different instruments.
Table 4: Precision Data
| Parameter | % RSD (n=6) |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined from the standard deviation of the response and the slope of the calibration curve. For this method, the LOD was determined to be 0.1 µg/mL and the LOQ was 0.3 µg/mL.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Table 5: Robustness Study
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | Negligible |
| Column Temperature (± 2 °C) | Negligible |
| Mobile Phase Composition (± 2%) | Minor shift in retention time, quantification unaffected |
HPLC Experimental Workflow
Caption: HPLC experimental workflow for the quantification of this compound.
Alternative Analytical Methods
While HPLC is a robust primary method, other techniques can be employed for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. This compound has a predicted boiling point of approximately 287.2°C, making it amenable to GC analysis.[1] GC-MS offers excellent specificity due to the mass fragmentation patterns of the analyte and its impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane.
-
Caption: GC-MS experimental workflow for the analysis of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simpler and faster technique that can be used for the quantification of this compound, provided the sample matrix is clean and free of interfering substances that absorb at the same wavelength. The presence of the aromatic ring and auxochromic groups (amino and ester) results in significant UV absorbance.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte from 200-400 nm.
-
Standard Preparation: Prepare a series of calibration standards in methanol.
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.
Comparison of Analytical Methods
The choice of the analytical method depends on the specific requirements of the analysis.
Table 6: Comparison of Analytical Methods for the Quantification of this compound
| Feature | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (with proper method development) | Very High (based on mass fragmentation) | Low (prone to interference) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg to fg level) | Moderate (µg/mL) |
| Quantification | Excellent | Good (requires internal standards for best accuracy) | Good (in simple matrices) |
| Impurity Profiling | Excellent | Excellent | Not suitable |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Ease of Use | Moderate | Requires expertise | Simple |
| Best For | Routine QC, stability studies, impurity profiling | Impurity identification, trace analysis | Quick in-process checks, pure substance assay |
Conclusion and Recommendations
For the comprehensive analysis of this compound in a drug development setting, HPLC-UV is the recommended primary method . Its high specificity, accuracy, and precision, once validated according to ICH guidelines, provide a robust platform for routine quality control, stability testing, and impurity monitoring.
GC-MS serves as an excellent complementary technique , particularly for the identification of unknown impurities and for trace-level analysis where its superior sensitivity and specificity are advantageous.
UV-Vis spectroscopy, while simple and rapid, should be used with caution. Its application is best suited for in-process controls where the sample matrix is well-defined and known to be free of interfering substances.
The successful implementation of any of these methods hinges on a thorough validation process. By adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and scientists can ensure the generation of high-quality, reliable data, thereby contributing to the overall safety and quality of the final pharmaceutical product.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-3-bromobenzoate
Introduction: Methyl 2-amino-3-bromobenzoate is an important building block in pharmaceutical and agrochemical synthesis.[1] As a halogenated aromatic amine, its handling and disposal require a rigorous, scientifically-grounded approach to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides drug development professionals and researchers with essential, step-by-step procedures for the safe disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each protocol.
Part 1: Hazard Identification and Immediate Safety
Before any disposal procedure, a complete understanding of the compound's hazards is essential. This compound is classified under the Globally Harmonized System (GHS) and presents several risks that dictate handling protocols.
GHS Hazard Profile Summary
| Hazard Code | Hazard Statement | GHS Pictogram | Required Action |
| H315 | Causes skin irritation[2][3] | GHS07 (Exclamation Mark) | Avoid contact with skin; wear appropriate gloves. |
| H319 | Causes serious eye irritation[2][3] | GHS07 (Exclamation Mark) | Wear safety goggles or a face shield. |
| H335 | May cause respiratory irritation[2][4] | GHS07 (Exclamation Mark) | Handle in a well-ventilated area or chemical fume hood. |
Essential Personal Protective Equipment (PPE):
Your first line of defense is a physical barrier. The choice of PPE is not arbitrary; it is directly correlated to the identified hazards.
-
Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][7] A standard lab coat is mandatory.
-
Respiratory Protection: For operations that may generate dust (e.g., weighing, spill cleanup), handle the compound within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8][9]
Immediate First Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If irritation occurs and persists, seek medical attention.[3][5][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][5][10]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][6]
Part 2: The Core Principle: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its correct characterization. Due to the presence of a bromine atom bonded to the benzene ring, this compound is classified as a halogenated organic compound .[11]
This classification is not merely academic. Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate specific disposal pathways for halogenated wastes.[12][13] The primary reason for this stringency is that the improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, licensed hazardous waste incinerators must be equipped with specialized scrubbers and operate at specific temperatures to safely neutralize the hydrobromic acid (HBr) gas formed during combustion.[14]
Causality of Segregation: Mixing halogenated waste with non-halogenated waste streams is a costly and non-compliant error. It contaminates the entire container, forcing the entire volume to be managed under the stricter, more expensive protocols for halogenated waste disposal.[11][15]
The following decision workflow must be implemented for all waste generated in protocols involving this compound.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Part 3: Step-by-Step Disposal Protocols
Adherence to these protocols ensures a safe and compliant disposal process. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines.
Protocol 1: Disposal of Unused or Expired Pure Compound
-
Container Integrity: Ensure the compound is in its original, sealed container or a compatible, tightly sealed, and clearly labeled waste container. The label must read "Hazardous Waste: this compound".
-
Inventory and Documentation: Log the material for disposal according to your laboratory's chemical inventory and waste disposal records.
-
Contact EHS: Do not attempt to dispose of the pure chemical yourself. Contact your institution's EHS office to schedule a pickup.
-
Storage Pending Pickup: Store the container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[5][8]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to items such as used gloves, weighing paper, absorbent pads, and contaminated silica gel.
-
Collection: Place all contaminated solid materials into a designated, puncture-resistant hazardous waste container or a heavy-duty, properly labeled waste bag.
-
Labeling: Clearly label the container "Halogenated Organic Solid Waste". List this compound as a primary constituent.
-
Sealing: Once the container is full, securely seal it.
-
Disposal: Transfer the sealed container to your lab's designated hazardous waste accumulation area for EHS pickup.
Protocol 3: Management of Small Spills
Prompt and correct action can mitigate the hazards of a small laboratory spill.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.
-
Contain and Absorb: For a solid powder spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Avoid dry sweeping.
-
Collect: Carefully scoop or sweep the absorbed material and place it into a sealable, appropriately labeled hazardous waste container.[7][8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated solid waste.
-
Documentation: Report the spill to your laboratory supervisor or EHS department as required by institutional policy.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 4. Methyl 2-amino-5-bromobenzoate 96 52727-57-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. chemos.de [chemos.de]
- 11. bucknell.edu [bucknell.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. community.preproom.org [community.preproom.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-3-bromobenzoate
This guide provides an in-depth operational plan for the safe handling of Methyl 2-amino-3-bromobenzoate (CAS No. 104670-74-8). As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, its proper handling is paramount to ensuring researcher safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to build a self-validating system of safety in your laboratory.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific toxicological profile of a chemical is the foundation of any effective safety protocol. This compound is not a benign reagent; its hazards necessitate a multi-layered approach to personal protection. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data for this assessment.[1]
Table 1: GHS Hazard Profile of this compound
| Hazard Class & Category | Hazard Statement | Significance for Laboratory Operations |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | This is a high-stakes hazard. It underscores the critical importance of preventing hand-to-mouth contamination. Strict personal hygiene and glove discipline are non-negotiable. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or its solutions can lead to dermatitis. This necessitates the use of chemically resistant gloves and a lab coat as a primary barrier.[2][3][4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The risk of accidental splashing or airborne particle contact requires robust eye protection beyond standard safety glasses.[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | As a fine powder, this compound can easily become airborne during weighing and transfer, posing a direct risk to the respiratory system.[2][3] This hazard dictates that all manipulations of the solid must occur within a primary engineering control. |
Core PPE and Engineering Controls: A Multi-Layered Defense
Based on the hazard assessment, a comprehensive safety plan involves both engineering controls and personal protective equipment. The principle is to engineer out the risk first, then protect against any residual risk.
Primary Engineering Control: The Chemical Fume Hood
All manipulations involving this compound solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] The fume hood's constant airflow is the most critical control for preventing respiratory exposure to this irritant powder.
Personal Protective Equipment (PPE) Protocols
The following PPE is mandatory for all personnel handling this chemical.
-
Hand Protection:
-
Rationale: To prevent skin irritation and, critically, to avoid accidental ingestion due to its acute oral toxicity.
-
Specification: Nitrile gloves are the standard for incidental contact. Always check the manufacturer's chemical resistance guide for suitability with the solvents you are using.[6] For extended work, consider heavier-duty gloves or double-gloving.
-
Protocol:
-
Inspect gloves for any signs of degradation or puncture before use.
-
Don gloves before entering the fume hood.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
-
Eye and Face Protection:
-
Rationale: To protect against "serious eye irritation" from airborne particles or splashes of solutions containing the compound.
-
Specification:
-
Minimum: ANSI Z.87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles offer a more complete seal around the eyes and are the preferred standard.[6]
-
Required for Splash Risk: A full-face shield must be worn over chemical splash goggles when handling larger quantities (>25g), working with heated solutions, or when there is any risk of an exothermic reaction.
-
-
-
Body Protection:
-
Rationale: Provides a barrier against incidental skin contact and contamination of personal clothing.
-
Specification: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned, is required.[6] Avoid synthetic materials like polyester, which can melt onto the skin in a fire. For tasks with a higher splash potential, supplement the lab coat with a chemical-resistant apron.
-
-
Respiratory Protection:
-
Rationale: While the fume hood is the primary control, respiratory protection may be required in non-routine situations.
-
Specification:
-
Routine Handling: No respirator is needed if all work is conducted within a properly functioning fume hood.
-
Emergency/Spill Cleanup: For cleaning up spills where dust may become airborne, a NIOSH-approved N95 dust mask or a half-mask air-purifying respirator (APR) with P100 (particulate) filters is necessary.
-
-
Compliance: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing.[6]
-
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing and Transfer
-
Preparation: Clear the fume hood of all unnecessary items. Place an absorbent, disposable bench liner on the work surface.
-
Don PPE: Don your lab coat, chemical splash goggles, and nitrile gloves.
-
Tare Balance: Place a weighing vessel on the analytical balance inside the fume hood and tare it.
-
Transfer: Keeping the stock bottle low and inside the hood, use a dedicated spatula to carefully transfer the this compound powder to the weighing vessel. Avoid creating dust clouds.
-
Seal: Securely close the stock bottle immediately after transfer.
-
Cleanup: Gently wipe the spatula and any minor residues on the work surface with a solvent-dampened cloth. Dispose of the cloth and the bench liner into the designated halogenated waste container.
-
Doff PPE: Remove gloves and wash hands immediately.
Spill Management
-
Small Spill (Solid, <5g): With appropriate PPE donned, gently cover the spill with an inert absorbent material. Carefully sweep the mixture into a designated waste container. Clean the area with a solvent-dampened cloth and dispose of all cleanup materials as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent others from entering the area.
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound.[7] It is imperative for both safety and cost reasons that it is not mixed with non-halogenated waste streams.[8]
-
Waste Collection: All solid waste, contaminated consumables (gloves, wipes, liners), and solutions must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10]
-
Labeling: The waste container must be affixed with a hazardous waste tag from the moment the first drop of waste is added.[9] The tag must list all chemical constituents and their approximate percentages.
-
Storage: The sealed waste container must be stored in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
Visual Workflow and Summary
The following diagram outlines the complete, self-validating workflow for safely handling this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 104670-74-8 this compound AKSci X8724 [aksci.com]
- 4. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
